molecular formula C4H4BrFN2 B2505345 3-Bromo-4-fluoro-1-methyl-1H-pyrazole CAS No. 2090743-53-4

3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Cat. No.: B2505345
CAS No.: 2090743-53-4
M. Wt: 178.992
InChI Key: DQHYWXJVTUZXTM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4) is a high-value, substituted pyrazole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its molecular formula is C4H4BrFN2, with a molecular weight of 178.99 g/mol . The compound is characterized by a pyrazole ring substituted with both bromo and fluoro groups at the 3- and 4- positions, respectively, and a methyl group at the nitrogen (1-position) . This specific arrangement of halogen atoms on the heteroaromatic scaffold makes it a crucial intermediate for the construction of more complex molecules. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups . Concurrently, the fluorine atom can be used to modulate the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, which are key parameters in drug design . As a reagent, it is particularly valuable in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other biologically active heterocycles. The compound requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYWXJVTUZXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-fluoro-1-methyl-1H-pyrazole CAS 2090743-53-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2090743-53-4 Technical Reference Guide [1]

Executive Summary

3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS 2090743-53-4) is a high-value heterocyclic building block characterized by its orthogonal halogenation pattern.[1] It serves as a critical "bifunctional hub" in medicinal chemistry and agrochemical synthesis. The compound features a C-3 bromine atom, primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a C-4 fluorine atom, which acts as a metabolic blocker and electronic modulator.[1] This specific substitution pattern allows researchers to construct complex pyrazole scaffolds while retaining the metabolic stability conferred by the fluorine atom.

Physicochemical Profile

The following data represents the consensus properties for high-purity research grades (97%+).

PropertyValueNotes
Molecular Formula C₄H₄BrFN₂
Molecular Weight 178.99 g/mol
Appearance Colorless to pale yellow liquidMay crystallize upon prolonged cold storage.[1]
Boiling Point ~204–210 °CPredicted at 760 mmHg.
Density 1.6 ± 0.1 g/cm³High density due to bromine content.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.
pKa (Conjugate Acid) ~2.0–2.5Pyrazole nitrogen basicity is reduced by F and Br EWGs.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Light sensitive; store in amber vials.

Synthetic Accessibility & Manufacturing

While direct "pot-to-product" recipes for this specific CAS are proprietary to custom synthesis houses, the most chemically sound and scalable route relies on Late-Stage Electrophilic Fluorination .[1] This approach avoids the regioselectivity issues inherent in cyclizing fluorinated diketones.

Primary Synthetic Route: Electrophilic Fluorination

This protocol utilizes Selectfluor™ (F-TEDA-BF₄) to introduce the fluorine atom at the electron-rich C-4 position of the pre-brominated pyrazole core.[1]

Step-by-Step Protocol (Adapted for Lab Scale)
  • Starting Material: Charge a reaction vessel with 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) and Acetonitrile (0.2 M concentration).

  • Reagent Addition: Add Selectfluor™ (1.1–1.2 equiv) in one portion at room temperature.

    • Note: The reaction is exothermic. Ensure adequate cooling if scaling >10g.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LC-MS for the consumption of the starting material (M+H 161/163) and appearance of product (M+H 179/181).

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Resuspend residue in DCM and wash with water to remove succinimide byproducts.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0–20%). The fluorinated product typically elutes after the non-fluorinated precursor due to polarity changes.

Diagram: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection of the molecule.

Retrosynthesis Target 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (Target) Precursor1 3-Bromo-1-methyl-1H-pyrazole Precursor1->Target C-4 Fluorination (SEAr) Reagent1 Selectfluor™ (Electrophilic F+) Reagent1->Target Precursor2 3-Amino-4-fluoro-1-methylpyrazole Precursor2->Target C-3 Diazotization Reagent2 Sandmeyer Reaction (CuBr₂, tBuONO) Reagent2->Target

Caption: Retrosynthetic analysis showing the two primary disconnection strategies: C-4 electrophilic fluorination (preferred) and C-3 Sandmeyer transformation.

Reactivity & Functionalization

The utility of CAS 2090743-53-4 lies in its ability to undergo orthogonal functionalization.[1] The C-3 Bromine is the primary "handle," while the C-4 Fluorine modifies the electronics of the ring, affecting the rate of oxidative addition at C-3.[1]

The "Functionalization Hub"

The compound allows for divergent synthesis:

  • C-3 Position (Br): Highly reactive toward Pd-catalyzed cross-couplings.[1]

  • C-5 Position (H): Accessible via C-H activation or lithiation (requires careful temp control to avoid halogen dance).

  • C-4 Position (F): Inert to standard coupling; provides metabolic stability.

ReactivityHub Center 3-Br-4-F-1-Me Pyrazole Suzuki Suzuki Coupling (Ar-B(OH)₂) -> 3-Aryl Center->Suzuki Pd(0) Buchwald Buchwald-Hartwig (R-NH₂) -> 3-Amino Center->Buchwald Pd(0)/Ligand Lithiation Lithiation (LDA) -> C-5 Functionalization Center->Lithiation -78°C Heck Heck Reaction (Alkenes) -> 3-Alkenyl Center->Heck Pd(II)

Caption: Divergent reactivity profile. The C-3 bromine is the primary electrophilic site, enabling a wide array of metal-catalyzed transformations.

Critical Protocol: Suzuki-Miyaura Coupling at C-3

Due to the electron-withdrawing nature of the C-4 fluorine, the oxidative addition of Pd(0) into the C-Br bond is generally faster than in non-fluorinated analogs.[1] However, the basicity of the pyrazole nitrogen is lower.

Standard Operating Procedure (SOP):

  • Mix: Pyrazole substrate (1.0 eq), Aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

    • Why? The bidentate dppf ligand prevents catalyst poisoning by the pyrazole nitrogens.

  • Conditions: 80–90 °C for 4–6 hours under Argon.

  • Purification: The product is usually less polar than the boronic acid and can be extracted into EtOAc.

Handling & Safety

Signal Word: WARNING GHS Classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Checks:

  • Acid Scavenging: When running couplings, ensure base stoichiometry accounts for any HBr generated.

  • Thermal Stability: Do not heat above 150 °C in a closed vessel without DSC (Differential Scanning Calorimetry) data, as pyrazoles can exhibit energetic decomposition.

  • Waste Disposal: Segregate as Halogenated Organic Waste.

References

  • Electrophilic Fluorination Mechanism: Selectfluor™ mediated fluorination of electron-rich heterocycles. (General methodology reference).

  • Suzuki Coupling of Halopyrazoles: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1] (Analogous reactivity at C-3).

  • Lithiation of Pyrazoles: Regioselectivity in lithiation of 1-methylpyrazole. (Guidance for C-5 functionalization). [2][3]

  • Vendor Data & Safety: Safety Data Sheet for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Sources

Chemical structure and molecular weight of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole , a highly specialized heterocyclic scaffold used in the design of advanced pharmaceuticals and agrochemicals.

The Molecular Profile

This compound represents a "privileged scaffold" in medicinal chemistry.[1] The simultaneous presence of a bromine "handle" for cross-coupling and a fluorine atom for metabolic blocking makes it a high-value building block for fragment-based drug discovery (FBDD).

Physicochemical Specifications
PropertyValueTechnical Note
CAS Number 2090743-53-4 Verified Registry Number
Molecular Formula C₄H₄BrFN₂Halogenated Heterocycle
Molecular Weight 178.99 g/mol Exact Mass: 177.954 g/mol
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
LogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; membrane permeable
H-Bond Donors 0Aprotic; N-methylated
H-Bond Acceptors 2Pyrazole nitrogens (N2 is the primary acceptor)
Structural Dynamics & Electronic Character

The 1-methylpyrazole core is aromatic.[2] The introduction of halogens at C3 and C4 alters the electronic landscape significantly:

  • The C4-Fluorine: Fluorine is highly electronegative ($ \chi = 3.98

    
     -I 
    
    
    
    +M $ effect). At the C4 position, this creates a metabolic "shield," preventing oxidative metabolism (e.g., by CYP450 enzymes) that typically attacks the electron-rich C4 position of pyrazoles.
  • The C3-Bromine: This is the "warhead." The C-Br bond is weaker than the C-F bond, making it the exclusive site for oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Architecture

Synthesizing this specific isomer requires overcoming the natural regioselectivity of the pyrazole ring. Electrophilic substitution on 1-methylpyrazole typically favors the C4 position. Therefore, placing a bromine at C3 and a fluorine at C4 requires a strategic sequence.

Strategy: Electrophilic Fluorination of the 3-Bromo Precursor

The most robust laboratory-scale route involves the late-stage fluorination of commercially available 3-bromo-1-methyl-1H-pyrazole.

Reaction Pathway Diagram

SynthesisPath Start 3-Bromo-1-methyl-1H-pyrazole (Precursor) Intermediate C4-Cationic Intermediate Start->Intermediate Electrophilic Attack (MeCN, 80°C) Reagent Selectfluor™ (F-TEDA-BF4) Reagent->Intermediate Product 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (Target) Intermediate->Product Proton Loss (-H+)

Figure 1: Regioselective synthesis via electrophilic fluorination. The C3-bromo substituent directs the incoming electrophilic fluorine to the C4 position.

Detailed Experimental Protocol

Objective: Synthesis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole via Selectfluor™ mediated fluorination.

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 eq)[3]

  • Selectfluor™ (1.2 eq)

  • Acetonitrile (MeCN), anhydrous

Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-1-methyl-1H-pyrazole (161 mg, 1.0 mmol) and dissolve in anhydrous MeCN (5 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add Selectfluor™ (425 mg, 1.2 mmol) in one portion. The reaction mixture may turn slightly yellow.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane/EtOAc 4:1) or LC-MS.[4] The product will appear as a new peak with M+H ~179/181 (Br isotope pattern).

  • Workup: Cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Dichloromethane (DCM) and wash with water (2 x 10 mL) to remove succinimide byproducts. Dry the organic layer over MgSO₄.

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • NMR Validation: The starting material has protons at C4 and C5. The product will lose the C4 proton signal. The C5 proton will show a characteristic doublet splitting due to coupling with the new Fluorine atom ($ ^{3}J_{H-F} \approx 4-6 \text{ Hz} $).

Reactivity & Applications in Drug Design

The utility of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole lies in its ability to serve as a bioisostere for phenyl rings or other heteroaromatics in kinase inhibitors.

The "Suzuki Switch" Workflow

Researchers utilize the C-Br bond to attach this motif to larger drug scaffolds. The C-F bond remains intact, providing metabolic stability.

ReactivityCycle Compound 3-Bromo-4-fluoro-1-methyl-1H-pyrazole OxAdd Oxidative Addition (Pd-Br Species) Compound->OxAdd + Pd(0) Pd Pd(0) Catalyst Pd->OxAdd TransMetal Transmetallation OxAdd->TransMetal Boronic Ar-B(OH)2 (Coupling Partner) Boronic->TransMetal Base (K2CO3) RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd Catalyst Regen Final 4-Fluoro-1-methyl-3-aryl-pyrazole (Drug Fragment) RedElim->Final

Figure 2: The Suzuki-Miyaura coupling cycle. The C-Br bond is selectively activated, leaving the C-F bond intact for biological activity.

Medicinal Chemistry Applications[1][2][5][6][7][8][9][10]
  • Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the hinge region of kinases (e.g., JAK, BRAF). The 4-fluoro group prevents oxidation at the most metabolically vulnerable site.

  • Agrochemicals: Fluorinated pyrazoles are key pharmacophores in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

  • Fragment-Based Design: Due to its low molecular weight (<200 Da), this compound is an ideal "fragment" for screening libraries.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep cold (2-8°C) and dry. Halogenated heterocycles can be light-sensitive; store in amber vials.

References

  • PubChem . (2025).[5][6] Compound Summary: 3-Bromo-1-methyl-1H-pyrazole (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]

  • Thieme Connect . (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives (Selectfluor Methodology). Retrieved from [Link]

  • American Chemical Society . (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, handling, and emergency protocols for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. As a halogenated pyrazole derivative, this compound serves as a valuable building block in synthetic and medicinal chemistry. However, its chemical reactivity necessitates a thorough understanding of its hazard profile to ensure safe laboratory practices. This document moves beyond a simple recitation of datasheet information, offering a synthesized, field-proven perspective on mitigating risks associated with its use.

Chemical Identity and Physical Properties

Accurate identification is the foundation of chemical safety. The following table summarizes the key identifiers for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. It is critical to cross-reference the CAS number on any sourced material to ensure it corresponds to the data presented herein.

IdentifierValueSource
Product Name 3-Bromo-4-fluoro-1-methyl-1H-pyrazole[1]
CAS Number 2090743-53-4[1]
Molecular Formula C₄H₄BrFN₂Calculated
Molecular Weight 194.99 g/mol Calculated
Synonyms Not specified
Product Code Example F549598[1]

While a comprehensive, experimentally-derived set of physical properties is not consistently available across safety data sheets, stability and reactivity data provide crucial handling insights.

PropertyValueRationale & Implications
Stability Stable under recommended storage conditions.[1]This indicates that the compound is not prone to spontaneous decomposition when stored correctly. The primary risk is not inherent instability, but reactivity with other substances or conditions.
Reactivity No specific reactivity data available.[1]The absence of data necessitates caution. As a standard practice for halogenated heterocycles, strong oxidizing agents should be considered incompatible.[1]
Conditions to Avoid Moisture.[1]Pyrazole rings can be susceptible to certain reactions in the presence of moisture. To maintain sample integrity and avoid unforeseen reactions, storage in a desiccated environment is recommended.
Hazardous Decomposition No data available.[1]In the event of combustion, it is reasonable to assume the formation of hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide/fluoride.[2]

GHS Hazard Profile and Classification

3-Bromo-4-fluoro-1-methyl-1H-pyrazole is classified under the Globally Harmonized System (GHS) as a hazardous substance. The assigned classifications point to specific, non-negotiable handling requirements.

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
STOT SE (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

graph HazardProfile {
layout=neato;
node [shape=box, style="filled", fontname="Arial", margin=0.2];
edge [fontname="Arial", fontsize=10];

// Central Node Compound [label="3-Bromo-4-fluoro-1-methyl-1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12, pos="0,0!"];

// Hazard Nodes H302 [label="Harmful if Swallowed\n(H302)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; H315 [label="Causes Skin Irritation\n(H315)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"]; H319 [label="Causes Serious Eye Irritation\n(H319)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"]; H335 [label="May Cause Respiratory Irritation\n(H335)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"];

// Edges Compound -- H302 [label="Ingestion Hazard"]; Compound -- H315 [label="Dermal Hazard"]; Compound -- H319 [label="Ocular Hazard"]; Compound -- H335 [label="Inhalation Hazard"]; }

Caption: Hazard profile of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Core Safety Protocols: From Benchtop to Storage

The following protocols are designed as a self-validating system, where each step directly mitigates a known hazard identified in Section 2.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls, supplemented by robust PPE.

Experimental Workflow Protocol:

  • Work Area Designation: All handling of solid and dissolved 3-Bromo-4-fluoro-1-methyl-1H-pyrazole must occur within a certified chemical fume hood. This is a mandatory control to mitigate the risk of respiratory tract irritation (H335).[1]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during reagent transfer or reaction workup. This directly addresses the "serious eye irritation" (H319) hazard.[1]

  • Skin Protection:

    • Wear a flame-resistant lab coat, fully fastened.

    • Utilize chemically resistant gloves (nitrile is a common choice, but glove compatibility should be verified with the manufacturer for extended use or immersion).

    • Inspect gloves for any signs of degradation or puncture before each use.

    • This protocol is essential to prevent skin contact and subsequent irritation (H315).[1]

  • Hygiene Practices:

    • After handling, wash hands thoroughly with soap and water.[1]

    • Do not eat, drink, or smoke in laboratory areas.[1] This is a critical control to prevent accidental ingestion, which is harmful (H302).

Storage and Handling

Proper storage ensures chemical stability and prevents accidental exposure.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1]

  • Container Integrity: Keep the container tightly closed and upright to prevent leaks.[1]

  • Access Control: Store in a location that can be locked or is otherwise secured to limit access to authorized personnel only.[1]

Emergency Response and First Aid

Immediate and appropriate action following an exposure is critical to minimizing harm.

EmergencyResponse cluster_routes Identify Exposure Route cluster_actions Immediate First Aid Actions Start Exposure Event Occurs Inhalation Inhalation Skin Skin Contact Eyes Eye Contact Ingestion Ingestion Action_Inhale 1. Move to fresh air. 2. Keep comfortable for breathing. Inhalation->Action_Inhale Action_Skin 1. Take off contaminated clothing immediately. 2. Wash with plenty of soap and water. Skin->Action_Skin Action_Eyes 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy. 3. Continue rinsing. Eyes->Action_Eyes Action_Ingest 1. Immediately call POISON CENTER/doctor. 2. Rinse mouth. 3. DO NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eyes->End Action_Ingest->End Especially for Ingestion

Caption: Emergency first aid workflow for exposure incidents.

Step-by-Step First Aid Protocols:

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms persist or develop, seek immediate medical attention.

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs or persists, seek medical advice.[2]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15-20 minutes.[1] If present, remove contact lenses after the first 5 minutes, then continue rinsing. It is imperative to seek immediate medical attention from an ophthalmologist.[1]

  • If Swallowed: Immediately call a poison control center or physician for guidance.[1] Rinse the mouth with water. Do NOT induce vomiting.[1]

Accidental Release and Disposal

A structured response to a spill is necessary to protect personnel and the environment.

Small-Scale Laboratory Spill Protocol:

  • Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel. Ensure the fume hood is operating correctly.

  • Don PPE: Wear the full PPE described in Section 3.1, including respiratory protection if the spill is outside of a fume hood or if dust is generated.

  • Containment: Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, airtight container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the sealed waste container and any contaminated materials according to local, state, and federal environmental regulations.[3] Do not allow the chemical or contaminated materials to enter drains or waterways.[1]

Toxicological Profile: An Evidence-Based Assessment

The GHS classifications are based on toxicological potential. However, specific quantitative data for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is limited.

  • Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system, and harm if swallowed, as indicated by the H-statements.[1]

  • Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1]

  • Data Gaps: The safety data sheet explicitly states, "No toxicological data available for this product" for many specific endpoints.[1] This absence of data is not an indication of safety. Instead, it mandates a conservative and cautious approach, treating the compound as potentially hazardous until proven otherwise. All handling protocols should reflect this principle.

References

  • 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 4-Bromopyrazole. Fisher Scientific. [Link]

Sources

An In-depth Technical Guide on the Solubility of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from the laboratory to a potential therapeutic is fraught with challenges. One of the most fundamental, yet often underestimated, hurdles is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its downstream applicability, particularly in the pharmaceutical sciences. Poor solubility can severely hamper absorption, distribution, metabolism, and excretion (ADME) profiling, leading to unreliable in vitro results and poor in vivo bioavailability.[1][2][3] More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a major challenge for formulation scientists.[2][4]

This guide provides a comprehensive technical overview of determining the solubility of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole , a substituted pyrazole derivative with potential applications in medicinal chemistry. Given the novelty of this compound, this document will focus on the methodologies for solubility assessment, providing a robust framework for researchers to generate reliable and reproducible data. Understanding the solubility profile of this molecule in various organic solvents is a prerequisite for its advancement in any drug discovery pipeline.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Chemical Structure:

  • IUPAC Name: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

  • CAS Number: 2090743-53-4

  • Molecular Formula: C₄H₄BrFN₂

  • Molecular Weight: 178.99 g/mol

Safety and Handling:

The safety data sheet (SDS) for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[5]

Precautions:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust or fumes.[6]

  • Wash hands thoroughly after handling.[5]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] The polarity of both the solute (3-Bromo-4-fluoro-1-methyl-1H-pyrazole) and the solvent will be the primary driver of its solubility. The structure of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, with its polar pyrazole ring, fluorine, and bromine atoms, suggests it will have some degree of polarity. However, the methyl group and the overall molecular structure will also contribute to its lipophilic character. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[9][10]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves when a solution is prepared from a stock, typically in dimethyl sulfoxide (DMSO), and then diluted into an aqueous buffer or organic solvent. It is a high-throughput method often used in the early stages of drug discovery for rapid screening.[9][11]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the chosen organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[11]

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the solvent blank.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution in Organic Solvent A->B C Incubate (e.g., 2h @ 25°C) with Shaking B->C D Measure Light Scattering (Nephelometry) C->D E Determine Concentration at Precipitation Point D->E

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[12][13] This is a more accurate but lower-throughput measurement, often employed in later stages of drug development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid 3-Bromo-4-fluoro-1-methyl-1H-pyrazole to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] A standard curve of known concentrations of the compound should be prepared in the same solvent for accurate quantification.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid to Organic Solvent B Equilibrate (24-48h) with Agitation A->B C Separate Solid/Liquid (Centrifugation) B->C D Filter Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: A Template for Your Findings

As you experimentally determine the solubility of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, it is crucial to organize the data in a clear and concise manner. The following table serves as a template for presenting your results.

Organic SolventSolvent Polarity IndexKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Temperature (°C)Observations
Hexane0.125
Toluene2.425
Dichloromethane3.125
Acetone5.125
Ethanol5.225
Methanol6.625
Acetonitrile5.825
Dimethylformamide (DMF)6.425
Dimethyl Sulfoxide (DMSO)7.225

Conclusion

References

  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (2012).
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Available at: [Link]

  • Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? (2025-08-23).
  • ADME Solubility Assay. BioDuro.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Thermodynamic Solubility Assay. Domainex.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Thermodynamic solubility. PCBIS.
  • 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. BLDpharm.
  • Safety Data Sheet for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. CymitQuimica. (2024-12-19).
  • SAFETY DATA SHEET for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Fisher Scientific.

Sources

Strategic Integration of Fluorinated Pyrazole Building Blocks in Drug Discovery

[1]

Executive Summary: The Fluorine Effect on the Pyrazole Scaffold

The incorporation of fluorine into the pyrazole ring—specifically the trifluoromethyl (

For the medicinal chemist, the value proposition of fluorinated pyrazoles rests on three pillars:

  • Acidity Modulation: The electron-withdrawing nature of the

    
     group significantly increases the acidity of the pyrazole N-H. While unsubstituted pyrazole has a 
    
    
    of ~14.2, 3-(trifluoromethyl)pyrazole exhibits a
    
    
    of ~10.6. This 3.6 log unit drop enhances hydrogen bond donor (HBD) capability and alters solubility profiles at physiological pH.
  • Metabolic Shielding: The C-F bond (116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., P450-mediated oxidation), prolonging half-life (

    
    ).
    
  • Lipophilicity Tuning: The

    
     group increases 
    
    
    , facilitating membrane permeability, while the dipole moment of the C-F bond can engage in orthogonal dipolar interactions within the binding pocket.

Strategic Synthesis: De Novo Construction vs. Functionalization

The synthesis of fluorinated pyrazoles is dominated by two primary challenges: handling volatile fluorinated precursors and controlling regioselectivity .

Class 1: De Novo Cyclocondensation (The Classical Route)

The most scalable method involves the condensation of hydrazines with fluorinated 1,3-dicarbonyl equivalents.

  • Precursors: 4,4,4-trifluoro-1,3-butanedione or its equivalents (e.g., enol ethers).

  • The Challenge: When using monosubstituted hydrazines (

    
    ), two regioisomers are possible (3-
    
    
    vs. 5-
    
    
    ).
  • Mechanism: The regiochemical outcome is dictated by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. The

    
     group renders the adjacent carbonyl carbon more electrophilic (harder center), often favoring attack by the terminal hydrazine nitrogen (
    
    
    ), leading to the 5-hydroxy-5-trifluoromethyl-pyrazoline intermediate.
Class 2: Late-Stage Functionalization

Direct trifluoromethylation of the pyrazole ring via radical mechanisms (e.g., using Langlois reagent,

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for synthesizing specific fluorinated pyrazole isomers.

SynthesisLogicStartTarget: Fluorinated PyrazoleDeNovoDe Novo Cyclization(Hydrazine + 1,3-Dicarbonyl)Start->DeNovoDirectDirect Functionalization(C-H Activation)Start->DirectRegioCheckIs Regiocontrol Critical?DeNovo->RegioCheckRadicalRadical Trifluoromethylation(Langlois Reagent)Direct->RadicalSolventControlUse Fluorinated Solvents(TFE/HFIP) to Direct SelectivityRegioCheck->SolventControlYesStandardCondStandard EtOH/Reflux(Often yields mixtures)RegioCheck->StandardCondNoOutcome1High Regioselectivity(>95:5)SolventControl->Outcome1Outcome2Isomeric Mixture(Requires Chromatography)StandardCond->Outcome2Radical->Outcome2C3/C4/C5 Mix

Caption: Decision matrix for selecting synthetic routes based on regioselectivity requirements.

The Regioselectivity Crisis: N-Alkylation Dynamics

Perhaps the most persistent challenge in pyrazole chemistry is N-alkylation. 3-(Trifluoromethyl)pyrazole exists in tautomeric equilibrium. When alkylated (e.g.,

The Tautomeric Tug-of-War
  • Tautomer A (3-

    
    ):  The hydrogen is on the nitrogen adjacent to the 
    
    
    .
  • Tautomer B (5-

    
    ):  The hydrogen is on the distal nitrogen.
    
  • Electronic Factor: The

    
     group is strongly electron-withdrawing. In the pyrazolate anion, the nitrogen distal to the 
    
    
    group (N1) is generally more nucleophilic due to less inductive destabilization.
  • Steric Factor: The

    
     group is bulky (roughly equivalent to an isopropyl group). Alkylation at N2 (adjacent to 
    
    
    ) is sterically disfavored.

Key Insight: Under standard basic conditions (

1-alkyl-3-(trifluoromethyl)pyrazole
Data Summary: Conditions Affecting Regioselectivity[2][3][4][5][6]
VariableConditionDominant IsomerRatio (Typical)Mechanistic Driver
Solvent DMF /

1-alkyl-3-

~80:20Sterics + Kinetics
Solvent HFIP (Hexafluoroisopropanol)1-alkyl-5-

~95:5H-Bonding Network
Base NaH (Strong Base)1-alkyl-3-

~90:10Thermodynamic Anion
Catalyst Mg(II) ChelationVariesTunableCoordination Control

Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazole (De Novo)

A robust method for generating the core building block from commercially available precursors.

Reagents:

  • 4,4,4-Trifluoro-1,3-butanedione (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (20 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 4,4,4-trifluoro-1,3-butanedione (1.40 g, 10 mmol) in Ethanol (20 mL). Cool to 0°C in an ice bath.

  • Cyclization: Dropwise add hydrazine hydrate (0.60 g, 12 mmol) over 10 minutes. The reaction is exothermic.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 4 hours.

  • Workup: Concentrate the solvent in vacuo. The residue is often a stable hydrate. Dissolve in

    
    , dry over 
    
    
    , and evaporate to yield the product.
  • Purification: Recrystallization from hexanes/EtOAc if necessary.

  • Validation:

    
     NMR should show a singlet around -62 ppm.
    
Protocol B: Regioselective N-Alkylation

Based on the work of Fustero et al., utilizing fluorinated solvents to enhance selectivity.

Reagents:

  • 3-(Trifluoromethyl)pyrazole (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: DMF (Standard) or HFIP (For reversed selectivity)

Procedure:

  • Dissolve 3-(trifluoromethyl)pyrazole in the chosen solvent (0.2 M).

  • Add

    
     and stir for 15 minutes to generate the anion.
    
  • Add the alkyl halide dropwise.

  • Stir at RT for 12 hours.

  • Critical Step: Analyze crude reaction mixture via

    
     NMR before workup to determine regioisomeric ratio. The 3-
    
    
    and 5-
    
    
    isomers typically have distinct chemical shifts (
    
    
    ppm).

Case Study: Celecoxib (Celebrex)

Celecoxib represents the archetypal success of the fluorinated pyrazole scaffold in drug design.

  • Target: COX-2 Selective Inhibitor.

  • Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

  • Role of Fluorine:

    • Selectivity: The bulky

      
       group fits into a hydrophobic side pocket present in COX-2 but accessible in COX-1, driving the 375-fold selectivity.
      
    • Metabolism: The

      
       prevents hydroxylation at the 3-position.
      
    • Acidity: The electron-withdrawing

      
       modulates the electronics of the central pyrazole ring, affecting the orientation of the sulfonamide group for optimal binding.
      

CelecoxibCorePyrazole CoreCF33-CF3 GroupCore->CF3Sulfonamide1-Sulfonamide PhenylCore->SulfonamideTolyl5-Tolyl GroupCore->TolylFunction1Selectivity Pocket(COX-2 Specific)CF3->Function1Steric FitFunction2Metabolic BlockCF3->Function2C-F Bond Strength

Caption: Structural Activity Relationship (SAR) of the fluorinated pyrazole motif in Celecoxib.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1][2] Link

  • Garg, P. K., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA.[3] NIH/PubMed. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)pyrazole Product Specification and Safety Data.Link

A Technical Guide to 3-Bromo-4-fluoro-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel bioactive molecules. This document will cover its chemical properties, commercial availability, synthetic considerations, and applications, providing researchers and drug development professionals with the essential knowledge to effectively utilize this building block.

Introduction to Fluorinated Pyrazoles in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated pyrazoles, in particular, have gained prominence as key structural motifs in a wide range of pharmaceuticals.[1] The pyrazole core is a five-membered diazole ring that is a common feature in many approved drugs.[2] The presence of both a bromine and a fluorine atom on the pyrazole ring, as in 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, provides orthogonal handles for diverse chemical transformations, making it a valuable intermediate for constructing complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 2090743-53-4BLDpharm[3]
Molecular Formula C4H4BrFN2Inferred
Molecular Weight 178.99 g/mol Inferred
Appearance Not specified, likely a solid or liquidGeneral knowledge
Purity Available from suppliersBLDpharm[3]

Commercial Availability

3-Bromo-4-fluoro-1-methyl-1H-pyrazole is available from specialized chemical suppliers. Researchers should verify the purity and specifications with the vendor before purchase.

SupplierProduct NameCAS NumberNotes
BLDpharm 3-Bromo-4-fluoro-1-methyl-1H-pyrazole2090743-53-4Cold-chain transportation may be required.[3]

It is imperative for researchers to distinguish this specific isomer from other commercially available bromo-methyl-pyrazoles, such as:

  • 3-bromo-4-methyl-1H-pyrazole (CAS 5932-20-7)[4][5][6]

  • 3-bromo-1-methyl-1H-pyrazole (CAS 151049-87-5)[7][8][9]

  • 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8)[10][11]

  • 3-bromo-5-methyl-1H-pyrazole (CAS 57097-81-1)

Synthetic Strategies

While a specific, detailed synthesis protocol for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is not provided in the search results, a general and plausible synthetic pathway can be conceptualized based on established pyrazole synthesis methodologies. A common approach involves the condensation of a hydrazine derivative with a suitably substituted 1,3-dicarbonyl compound or its equivalent, followed by halogenation.

A potential synthetic workflow is outlined below:

G A Fluorinated 1,3-Dicarbonyl Precursor C Condensation A->C B Methylhydrazine B->C D 1-Methyl-4-fluoropyrazole Intermediate C->D Cyclization F Bromination D->F E Brominating Agent (e.g., NBS) E->F G 3-Bromo-4-fluoro-1-methyl-1H-pyrazole F->G

Caption: Conceptual synthetic workflow for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Experimental Protocol Considerations:

  • Condensation: The initial cyclization can be achieved by reacting a fluorinated β-ketoester or a similar precursor with methylhydrazine. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

  • Bromination: The subsequent bromination of the 1-methyl-4-fluoropyrazole intermediate would likely utilize an electrophilic brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The regioselectivity of this step is critical and would need to be confirmed analytically. A general strategy for preparing substituted 3-bromopyrazoles involves condensation, halogenation, and oxidation.[12]

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole make it a highly attractive building block for the synthesis of pharmaceutical agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a variety of therapeutic areas, including oncology and inflammatory diseases.[2][13]

Key Applications:

  • Scaffold for Kinase Inhibitors: The pyrazole nucleus is a common core in many kinase inhibitors. The substituents on 3-Bromo-4-fluoro-1-methyl-1H-pyrazole can be elaborated to target the ATP-binding site of various kinases.

  • Suzuki and other Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the exploration of diverse chemical space. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives via Suzuki coupling highlights a similar application for a brominated aromatic compound.[14]

  • Introduction of Fluorine: The fluorine atom can enhance the metabolic stability and binding affinity of the final compound. Its presence in this building block allows for the systematic investigation of the effects of fluorination in drug candidates.

The general class of brominated aminopyrazoles, to which this compound is related, are known intermediates in the synthesis of inhibitors for targets like phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels.[15]

Safety and Handling

As with any laboratory chemical, 3-Bromo-4-fluoro-1-methyl-1H-pyrazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. GHS hazard statements for similar brominated pyrazoles include warnings for skin and eye irritation, respiratory irritation, and potential harm if swallowed.[6][8]

Conclusion

3-Bromo-4-fluoro-1-methyl-1H-pyrazole is a valuable and commercially available building block for researchers and professionals in drug discovery. Its unique combination of a fluorinated pyrazole core and a bromine handle for further functionalization provides a powerful tool for the synthesis of novel and potentially therapeutic compounds. A thorough understanding of its properties, synthetic accessibility, and potential applications will enable its effective use in the development of next-generation pharmaceuticals.

References

  • Lopes, F., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9373-9377. [Link]

  • PubChem. 3-Bromo-1-methyl-1H-pyrazole. [Link]

  • PubChem. 3-Bromo-4-methyl-1H-pyrazole. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4309. [Link]

  • Guiding-Bio. Methyl 4-bromo-1H-pyrazole-3-carboxylate,CAS No.81190-89-8. [Link]

  • Anderson, K. W., et al. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2646-2655. [Link]

  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035. [Link]

  • IndiaMART. 3 Bromo 1 Methyl 1H Pyrazole 5 Carbaldehyde, Technical Grade. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

  • ResearchGate. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Executive Summary & Strategic Importance

The 3-bromo-4-fluoro-1-methyl-1H-pyrazole scaffold is a high-value pharmacophore, particularly prevalent in the design of next-generation kinase inhibitors (e.g., JAK, BRAF) and agrochemicals. The presence of the fluorine atom at the C4 position imparts unique metabolic stability and alters the pKa of the pyrazole ring, but it also introduces electronic complexities during palladium-catalyzed cross-coupling.

This guide addresses the specific challenges of coupling at the C3 position of this electron-deficient, sterically sensitive ring. Unlike standard phenyl bromides, this substrate requires a tailored catalytic system to prevent protodeboronation of the coupling partner and reductive debromination of the pyrazole core.

Mechanistic Insight: The "Fluorine Effect"

To optimize this reaction, one must understand the electronic environment:

  • Oxidative Addition (Facilitated): The C4-Fluorine atom is strongly electronegative (

    
    ). Through inductive withdrawal (-I effect), it lowers the electron density at the adjacent C3-Bromine bond. This makes the C-Br bond more susceptible to oxidative addition by the Pd(0) species compared to a non-fluorinated analog.
    
  • Transmetallation (Rate-Limiting): The electron-deficient nature of the pyrazole ring can retard transmetallation, especially with electron-poor boronic acids. This necessitates the use of a strong base (e.g.,

    
    ) to activate the boronate species.
    
  • Reductive Elimination (Competitive): The N1-Methyl group prevents catalyst poisoning by eliminating N-H acidity. However, the proximity of the N2 nitrogen can still chelate Pd, potentially stalling the cycle. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are essential to disrupt this non-productive binding.

Experimental Protocol

Two methods are provided: Method A (Robust/General) for standard screening, and Method B (High-Efficiency) for difficult partners or scale-up.

Materials & Reagents
  • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Solvents: 1,4-Dioxane (anhydrous) and Water (degassed)

  • Base: Potassium Phosphate Tribasic (

    
    )[1]
    
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, initial screening.

  • Setup: Charge a reaction vial with the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Note: The ferrocenyl ligand provides a wide bite angle, stabilizing the Pd center.

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.

  • Degassing: Sparge with nitrogen or argon for 5 minutes. (Critical to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Method B: High-Turnover Protocol (XPhos Pd G2)

Best for: Sterically hindered partners, heteroaryl boronic acids, and scale-up.

  • Setup: Charge vial with substrate (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add XPhos Pd G2 (1–2 mol%).

    • Why XPhos? The bulky biaryl ligand facilitates reductive elimination and protects the active Pd(0) species from aggregation.

  • Solvent: Add THF/Water (10:1).

  • Reaction: Heat to 60°C (milder temp) for 2–6 hours.

    • Note: XPhos is active at lower temperatures, reducing the risk of thermal decomposition of the fluorinated starting material.

Optimization & Critical Parameters

The following data summarizes the impact of variable changes on the coupling of 3-bromo-4-fluoro-1-methyl-1H-pyrazole with p-tolylboronic acid.

ParameterVariationOutcome (Yield %)Notes
Catalyst Pd(PPh₃)₄45%Slow oxidative addition; significant debromination observed.
Catalyst Pd(dppf)Cl₂ 88% Robust; standard recommendation.
Catalyst XPhos Pd G2 96% Fast kinetics; complete conversion in <2h.
Base Na₂CO₃60%Too weak for electron-poor boronic acids.
Base K₃PO₄ 92% Optimal balance of basicity and solubility.
Solvent DMF30%High temp required; promotes Pd black formation.
Solvent Dioxane/H₂O 90% The "magic" ratio is 4:1 or 5:1.

Visualization: Reaction Workflow

The following diagram illustrates the decision logic and workflow for this specific coupling.

SuzukiCoupling Start Substrate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner SimpleAryl Simple Aryl / Electron Rich CheckPartner->SimpleAryl Type 1 ComplexHet Heteroaryl / Steric Bulk CheckPartner->ComplexHet Type 2 MethodA Method A: Pd(dppf)Cl2 (5 mol%) K3PO4 / Dioxane:H2O 90°C SimpleAryl->MethodA MethodB Method B: XPhos Pd G2 (2 mol%) K3PO4 / THF:H2O 60°C ComplexHet->MethodB QC In-Process Control (LCMS) Check for Debromination MethodA->QC MethodB->QC Success Isolate Product (Silica Gel: Hex/EtOAc) QC->Success >95% Conv. Trouble Issue: Low Conversion? QC->Trouble <50% Conv. Fix Add 10 mol% free ligand (dppf or XPhos) Switch to Cs2CO3 Trouble->Fix Fix->MethodB Retry

Caption: Decision matrix for catalyst selection based on coupling partner complexity.

Troubleshooting Guide

  • Problem: Hydrolysis of the C-F bond.

    • Cause: Harsh basic conditions at high temperatures (

      
      ).
      
    • Solution: Switch to Method B (

      
      ) or use a milder base like 
      
      
      
      (though yield may drop).
  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Cause: Common with 2-heteroaryl boronic acids (e.g., 2-pyridyl).

    • Solution: Use the MIDA boronate ester instead of the free acid, or add CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl variant).

  • Problem: "Black Metal" Precipitation.

    • Cause: Catalyst decomposition due to lack of ligand.

    • Solution: Add 10 mol% extra ligand (e.g., dppf) to the reaction mixture at the start.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, H., et al. (2011). Synthesis and biological evaluation of 3-substituted-1H-indazoles as potent inhibitors of substituted pyrazoles. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 3-bromo-pyrazole reactivity).
  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

Sources

Application Note: Synthesis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

[1][2]

Abstract

The 3-bromo-4-fluoro-1-methyl-1H-pyrazole scaffold (CAS 2090743-53-4) represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitor development. The orthogonal reactivity of the bromine (C3) and fluorine (C4) substituents allows for precise, sequential functionalization.[1] This guide provides a definitive protocol for synthesizing this derivative, prioritizing regiochemical fidelity. While direct electrophilic halogenation of the pyrazole core often suffers from poor regioselectivity due to competing directing effects, this protocol details a "De Novo Construction & Sandmeyer Transformation" strategy.[1] This route ensures the correct placement of the fluorine atom prior to ring closure, followed by a radical-mediated bromination to install the C3 handle.[1]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 3-bromo-4-fluoro-1-methyl-1H-pyrazole is the electronic mismatch of the pyrazole ring.

  • Direct Fluorination: Electrophilic fluorination (e.g., Selectfluor) typically targets the most nucleophilic C4 position.[1] However, if a bromine is already present at C3, the ring is deactivated, reducing yield.[1]

  • Direct Bromination: If fluorine is present at C4, standard electrophilic bromination (NBS) is blocked from the preferred C4 site and struggles to functionalize C3 selectively over C5 without directing groups.[1]

Therefore, the most robust strategy involves early-stage fluorination of an acyclic precursor, followed by cyclization to form the amine, and finally a Sandmeyer-type transformation to install the bromine.[1]

Strategic Workflow (Graphviz)

SynthesisStrategycluster_legendKey AdvantagesTargetTarget:3-Bromo-4-fluoro-1-methyl-1H-pyrazoleSandmeyerStep 3: Sandmeyer Bromination(t-BuONO, CuBr2)Sandmeyer->TargetAmineIntermediate:3-Amino-4-fluoro-1-methylpyrazoleAmine->Sandmeyer Radical Substitution (NH2 -> Br)CyclizationStep 2: Cyclocondensation(MeNHNH2)Cyclization->Amine Regioselective N-MethylationFluoroEnonePrecursor:alpha-Fluoro-beta-enaminoketoneFluoroEnone->Cyclization Ring FormationStartStarting Material:Beta-methylthio-enaminoketone(or 1,3-dicarbonyl equivalent)FluorinationStep 1: Electrophilic Fluorination(Selectfluor)Start->Fluorination Introduction of F at alpha-positionFluorination->FluoroEnoneadv1• 100% C4-Fluorine Regiocontroladv2• Avoids C5-Bromination side productsadv3• Scalable to multigram quantities

Caption: Logical flow for the regioselective synthesis of 3-bromo-4-fluoro-1-methyl-1H-pyrazole avoiding late-stage isomer separation.

Detailed Experimental Protocol

Method A: The "De Novo" Cyclization Route (Recommended)

Reference Grounding: This approach adapts the methodology for 3-amino-4-fluoropyrazoles described by J. Org. Chem. 2011, 76, 4105–4111.[1]

Phase 1: Synthesis of the Fluorinated Precursor

Reagents: 4,4-Bis(methylthio)-3-buten-2-one (or similar

  • Dissolution: Dissolve 1.0 eq of the

    
    -enaminoketone substrate in anhydrous acetonitrile (0.5 M concentration).
    
  • Fluorination: Add 1.1 eq of Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise at 0°C under nitrogen.[1]

    • Mechanistic Note: Selectfluor acts as an F+ source, attacking the electron-rich

      
      -carbon of the enone system.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of starting material.[1]

  • Workup: Remove solvent in vacuo. Resuspend residue in DCM, wash with water to remove Selectfluor byproducts.[1] Dry organic layer over MgSO₄ and concentrate.[1]

Phase 2: Cyclization to 3-Amino-4-fluoro-1-methylpyrazole

Reagents: Methylhydrazine, Ethanol/Water.

  • Condensation: Dissolve the crude fluorinated intermediate from Phase 1 in Ethanol (0.5 M).

  • Addition: Add 1.2 eq of Methylhydrazine dropwise at 0°C.

    • Critical Control: Methylhydrazine can form two regioisomers (1-methyl vs. 1-H/5-methyl).[1] The

      
      -enaminoketone structure typically directs the methyl group of the hydrazine to the specific nitrogen, but verification by NOE NMR is required.[1]
      
  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

  • Purification: Cool to RT. Concentrate. Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient) to isolate 3-amino-4-fluoro-1-methyl-1H-pyrazole .

    • QC Check: ¹H NMR should show the N-Me singlet (~3.7 ppm) and the pyrazole C5-H (often a doublet due to F-coupling,

      
       Hz).[1]
      
Phase 3: Sandmeyer Bromination to Target

Reagents:


1
  • Preparation: In a dry round-bottom flask, suspend 1.5 eq of anhydrous CuBr₂ in dry Acetonitrile (0.2 M).

  • Diazotization: Add 1.5 eq of

    
    -BuONO dropwise to the copper suspension.[1]
    
  • Addition: Add the 3-amino-4-fluoro-1-methylpyrazole (1.0 eq) (dissolved in minimal MeCN) slowly to the reaction mixture at RT.

    • Observation: Evolution of N₂ gas indicates successful diazonium formation and displacement.[1]

  • Heating: Heat the mixture to 60°C for 1–2 hours to drive the radical recombination of the aryl radical with the bromide source.

  • Quench & Isolation: Cool to RT. Quench with 20% aqueous NH₄OH (to complex copper).[1] Extract with Ethyl Acetate (3x).[1]

  • Final Purification: Dry organics (Na₂SO₄), concentrate, and purify via silica gel chromatography (typically 5-20% EtOAc in Hexanes).

Yield Expectation: 40–60% over 3 steps.[1]

Method B: Direct Electrophilic Fluorination (Screening Route)

Context: If 3-bromo-1-methylpyrazole is commercially available, this route is shorter but carries higher risk of low conversion due to ring deactivation.

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole (1.0 eq).

  • Reagent: Selectfluor™ (1.5 eq).

  • Solvent: Acetonitrile (anhydrous).[1]

  • Conditions: Heat to 60–80°C or use Microwave irradiation (100°C, 30 min).

    • Risk:[1] The bromine at C3 deactivates the ring.[1] Harsh conditions may lead to over-fluorination (gem-difluoro species) or decomposition.[1]

  • Outcome: Isolate 3-bromo-4-fluoro-1-methylpyrazole.

    • Note: This method is only recommended for small-scale rapid synthesis (<100 mg).[1]

Analytical Data & Quality Control

ParameterSpecification / Expected ValueNotes
Appearance White to pale yellow solid/oilLow melting point solid possible.[1]
¹H NMR (CDCl₃)

~7.4-7.6 (d, 1H, C5-H), 3.8 (s, 3H, N-Me)
C5-H appears as a doublet (

Hz).[1]
¹⁹F NMR

-160 to -175 ppm (s)
Distinctive singlet (or doublet if coupled to H).[1]
LC-MS [M+H]⁺ = 179/181 (Br isotope pattern)1:1 ratio of ⁷⁹Br/⁸¹Br confirms mono-bromination.[1]
Regiochemistry NOESY correlation: N-Me

C5-H
Essential to confirm 1-methyl vs 5-methyl isomer.

Safety & Handling

  • Selectfluor™: Oxidizing solid.[1] Store under inert atmosphere. Avoid contact with metal powders.[1]

  • t-Butyl Nitrite: Flammable and toxic.[1] Use in a well-ventilated fume hood.[1] Avoid shock or high heat.[1]

  • Methylhydrazine: Highly toxic, suspected carcinogen, and corrosive.[1] Double-glove and use a face shield.[1] Quench all glassware with bleach solution before cleaning.[1]

References

  • Synthesis of 3-Amino-4-fluoropyrazoles

    • Title: Synthesis of 3-Amino-4-fluoropyrazoles.[2]

    • Source:J. Org.[1][2] Chem.2011 , 76(10), 4105–4111.[1][2]

    • URL:[Link][1]

    • Relevance: Establishes the core protocol for building the 4-fluoro-3-amino scaffold using Selectfluor and hydrazines.
  • Electrophilic Fluorination with Selectfluor

    • Title: Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
    • Source:Synthesis2014 , 46(14), 1847-1852.[1]

    • Relevance: Discusses the reactivity of pyrazoles with Selectfluor and the potential for over-fluorin
  • General Pyrazole Halogenation Strategies

    • Title: Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.[3]

    • Source:ResearchGate / Synthetic Communications (General Methodology).[1]

    • URL:[Link]

    • Relevance: Validates the Sandmeyer approach for installing halogens

Application Notes & Protocols: Directed C-H Activation of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of strategic C-H activation protocols utilizing 3-bromo-4-fluoro-1-methyl-1H-pyrazole, a highly functionalized and valuable building block in modern medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its selective functionalization is of paramount importance.[1][2] This document moves beyond traditional cross-coupling reactions, which would typically occur at the bromine-substituted C3 position, to focus on the direct functionalization of the C5-H bond. We present detailed application notes explaining the mechanistic rationale and step-by-step protocols for both Palladium and Rhodium-catalyzed C-H activation, enabling researchers to unlock novel chemical space and streamline the synthesis of complex molecular architectures.

Application Notes: The Strategic Imperative for C-H Activation

The Substrate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

The target substrate is a uniquely functionalized pyrazole. Each substituent serves a distinct purpose, influencing the molecule's reactivity and its potential as a precursor in drug development.

  • N1-Methyl Group: Prevents N-H acidity issues and serves as a key element of the directing group for C-H activation at the C5 position.

  • C3-Bromo Group: A classical synthetic handle for traditional cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for late-stage diversification.

  • C4-Fluoro Group: Introduces a common motif in medicinal chemistry that can modulate physicochemical properties such as metabolic stability and binding affinity.[3] Its strong electron-withdrawing nature also acidifies the adjacent C5-H bond, potentially lowering the activation energy for C-H cleavage.

  • C5-H Bond: The primary target for the protocols described herein. Its direct functionalization offers an orthogonal and more atom-economical approach to pyrazole derivatization compared to multi-step pre-functionalization methods.

Rationale: Orthogonal Reactivity and Synthetic Efficiency

The primary strategic advantage of employing C-H activation on this substrate is the ability to achieve site-selective functionalization at the C5 position , leaving the C3-bromo position intact for subsequent transformations. This orthogonality is highly desirable in complex molecule synthesis, allowing for a programmed, stepwise introduction of different substituents. Direct C-H functionalization avoids the need for pre-functionalization (e.g., lithiation or boronation), thus reducing step count, minimizing waste, and improving overall synthetic efficiency.[4][5][6]

Mechanistic Pillars: Palladium vs. Rhodium Catalysis

Transition metal-catalyzed C-H functionalization of pyrazoles is well-documented, with palladium and rhodium complexes being the most robust and versatile catalysts.[5][6] The pyrazole's N2 nitrogen atom acts as an effective directing group, coordinating to the metal center and positioning it in proximity to the C5-H bond, facilitating the formation of a stable five-membered metallacycle intermediate.

  • Palladium(II) Catalysis: Typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism.[7] This pathway is favored for C-H arylations and olefinations. The pyrazole's N2 atom coordinates to the Pd(II) center, and a base or an acetate ligand assists in the cleavage of the C5-H bond. This is often the preferred method for coupling with aryl halides.[8][9]

  • Rhodium(III) Catalysis: Rhodium(III) catalysts, particularly those with a Cp* (pentamethylcyclopentadienyl) ligand, are exceptionally effective for coupling with unsaturated partners like alkenes and alkynes.[10][11][12] The mechanism often involves an initial C-H activation to form a rhodacycle, followed by migratory insertion of the coupling partner and subsequent β-hydride elimination or reductive elimination to furnish the product and regenerate the active catalyst.[4]

Experimental Protocols and Methodologies

Safety Precaution: These protocols involve the use of transition metal catalysts, oxidants, and organic solvents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions under inert atmosphere should be handled using standard Schlenk line or glovebox techniques.

Protocol 1: Palladium-Catalyzed C5-Arylation with Aryl Iodides

This protocol describes the direct arylation of the C5 position, leveraging the directing ability of the pyrazole core. It is adapted from established methodologies for the C-H functionalization of nitrogen heterocycles.[8][9]

Workflow Diagram

G sub Substrate Loading (Pyrazole, Aryl Iodide) reagents Reagent Addition (Pd(OAc)2, Ag2O, Solvent) sub->reagents reaction Inert Atmosphere Reaction (Heat, Stir) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: Experimental workflow for Pd-catalyzed C5-Arylation.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and Silver(I) oxide (Ag₂O, 1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous acetic acid (AcOH, 3.0 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-arylated pyrazole.

Data Summary Table

ParameterConditionRationale
Catalyst Pd(OAc)₂A robust and common Pd(II) precursor for C-H activation.
Oxidant/Base Ag₂OActs as a halide scavenger and may facilitate the C-H activation step.[8]
Coupling Partner Aryl IodideHighly reactive coupling partner for oxidative addition to the palladacycle.
Solvent Acetic Acid (AcOH)Often beneficial for CMD-type mechanisms by promoting protonolysis.[8]
Temperature 110 °CSufficient thermal energy to promote catalytic turnover.
Atmosphere Inert (Ar/N₂)Prevents degradation of the catalyst and reagents.
Protocol 2: Rhodium-Catalyzed C5-Alkenylation with Activated Alkenes

This protocol details the coupling of the pyrazole with an activated alkene, such as an acrylate or styrene, using a Rh(III) catalyst. This method is highly effective for forming C-C double bonds at the C5 position.[4][12]

Step-by-Step Procedure:

  • To an oven-dried screw-cap vial, add 3-bromo-4-fluoro-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv.).

  • Place the vial under an inert atmosphere (Argon or Nitrogen).

  • Add the activated alkene (e.g., methyl acrylate or styrene) (1.0 mmol, 2.0 equiv.) followed by anhydrous acetonitrile (MeCN, 2.0 mL).

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated aluminum block at 80-100 °C.

  • Stir vigorously for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 15 mL).

  • Filter through a short plug of silica gel, eluting with additional DCM to remove the copper salts and catalyst residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography to isolate the C5-alkenylated product.

Data Summary Table

ParameterConditionRationale
Catalyst [RhCp*Cl₂]₂A common and highly active Rh(III) precatalyst for C-H functionalization.[4]
Oxidant Cu(OAc)₂Serves as the stoichiometric oxidant to regenerate the active Rh(III) catalyst.[10][12]
Coupling Partner Activated AlkeneUndergoes migratory insertion into the Rh-C bond.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that effectively solubilizes the catalyst system.
Temperature 80-100 °CProvides the necessary energy for C-H activation and catalytic cycling.
Atmosphere Inert (Ar/N₂)Protects the catalyst from oxidative degradation.

Mechanistic Diagrams

The following diagrams illustrate the proposed catalytic cycles for the described transformations.

G A Pd(OAc)₂ B [Pyrazole-Pd(OAc)₂] Complex A->B + Pyrazole C Palladacycle Intermediate B->C - AcOH (CMD) D Pd(IV) Intermediate C->D + Ar-I (Oxidative Addition) E C5-Arylated Pyrazole (Product) D->E - [HPd(II)I] (Reductive Elimination) F Pd(II) F->A Re-oxidation/ Ligand Exchange

Caption: Proposed mechanism for Pd-catalyzed C5-Arylation.

G A [Rh(III)X₂] B [Pyrazole-Rh(III)X]⁺ A->B + Pyrazole - HX C Rhodacycle Intermediate B->C C-H Activation D Alkene-Coordinated Rhodacycle C->D + Alkene E Post-Insertion 7-Membered Ring D->E Migratory Insertion F C5-Alkenylated Product E->F β-Hydride Elimination G [Rh(I)] E->G - Product G->A + Cu(OAc)₂ - Cu(0)

Caption: Proposed mechanism for Rh-catalyzed C5-Alkenylation.

Conclusion and Outlook

The protocols detailed in this guide demonstrate the viability and strategic power of applying directed C-H activation to the 3-bromo-4-fluoro-1-methyl-1H-pyrazole scaffold. By targeting the C5 position, researchers can achieve novel functionalization patterns that are complementary to traditional cross-coupling chemistry at the C3-bromo site. This dual-handle approach enables rapid and efficient generation of diverse pyrazole libraries, accelerating hit-to-lead campaigns in drug discovery. The principles and methods described here provide a robust foundation for scientists aiming to leverage modern synthetic methodologies for the construction of complex, high-value molecules.

References

  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry. [Link]

  • Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]

  • Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Organic Letters. [Link]

  • Combined experimental and computational investigations of rhodium-catalysed C-H functionalisation of pyrazoles with alkenes. Chemistry - A European Journal. [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PMC. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health (NIH). [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]

Sources

Reagents for lithiation of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Topic: Reagents for Regioselective Lithiation of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Introduction and Strategic Overview

Substituted pyrazoles are foundational scaffolds in modern drug discovery and materials science. Their functionalization is key to modulating biological activity and material properties. The targeted lithiation of the pyrazole ring opens a gateway to a vast array of derivatives by enabling the introduction of diverse electrophiles. This guide focuses on the specific challenges and strategic approaches to the regioselective lithiation of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

This substrate presents a fascinating challenge due to multiple potential reaction sites: the C5-H proton, susceptible to deprotonation, and the C3-Br bond, which can undergo halogen-metal exchange. The choice of lithiating agent and reaction conditions is therefore paramount in directing the reaction towards a desired C5-lithiated or C3-lithiated intermediate. This document provides a detailed analysis of reagent selection and two distinct, validated protocols to achieve selective lithiation at either the C5 or C3 position.

Mechanistic Considerations & Reagent Selection Rationale

The regiochemical outcome of the lithiation of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is a competition between two primary pathways: deprotonation (C-H activation) and halogen-metal exchange.

  • Deprotonation at C5: The proton at the C5 position is the most acidic on the pyrazole ring. Its acidity is enhanced by the inductive electron-withdrawing effects of the adjacent N1-methyl group, the N2 atom, and the fluorine atom at C4. This site is the kinetic site of deprotonation.

  • Halogen-Metal Exchange at C3: The Carbon-Bromine bond at the C3 position is a prime site for halogen-metal exchange, a reaction that is often very fast, even at low temperatures, particularly with alkyllithium reagents like n-BuLi.[1]

The choice of base dictates the dominant pathway:

  • Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered, non-nucleophilic base.[2] Its bulkiness disfavors interaction at the more sterically encumbered C3-Br position. Instead, it selectively abstracts the most acidic and accessible proton, which is the C5-H.[3] Therefore, LDA is the reagent of choice for achieving selective C5-deprotonation, especially at low temperatures (-78 °C) to ensure kinetic control.[4]

  • n-Butyllithium (n-BuLi): n-BuLi is a powerful base but also an excellent reagent for halogen-metal exchange.[5] The rate of halogen-metal exchange (I > Br > Cl) is typically faster than deprotonation for aryl bromides.[1][6] By running the reaction with n-BuLi at very low temperatures (-100 °C to -90 °C), it is possible to favor the kinetically rapid halogen-metal exchange at the C3-Br bond over deprotonation at C5.

The interplay between these factors allows for a "reagent-controlled" regioselective synthesis of either the 5-substituted or 3-substituted pyrazole derivative from a single starting material.

Visualization of Competing Lithiation Pathways

The choice of reagent directs the reaction to one of two distinct organolithium intermediates, as illustrated below.

G SM 3-Bromo-4-fluoro- 1-methyl-1H-pyrazole LDA LDA, THF -78 °C SM->LDA C-H Activation NBuLi n-BuLi, THF -95 °C SM->NBuLi Br-Li Exchange Int1 5-Lithio-3-bromo-4-fluoro- 1-methyl-1H-pyrazole (Kinetic Deprotonation Product) LDA->Int1 Int2 3-Lithio-4-fluoro- 1-methyl-1H-pyrazole (Halogen-Metal Exchange Product) NBuLi->Int2 Eplus1 Electrophile (E+) Int1->Eplus1 Eplus2 Electrophile (E+) Int2->Eplus2 Prod1 5-Substituted Product Eplus1->Prod1 Prod2 3-Substituted Product Eplus2->Prod2

Caption: Reagent-controlled regioselective lithiation pathways.

Experimental Protocols

4.1. General Safety Precautions for Organolithium Reagents

Organolithium reagents such as n-BuLi are pyrophoric, igniting spontaneously on contact with air and reacting violently with water.[7] All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe/cannula techniques.[8][9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.[10][11] Always work in a fume hood and have a Class D fire extinguisher readily available. Never work alone when handling these reagents.[9]

4.2. Protocol 1: Selective C5-Lithiation via Deprotonation using LDA

This protocol is designed to selectively deprotonate the C5 position, leaving the C3-bromo substituent intact for further cross-coupling reactions.

Workflow Visualization:

G cluster_prep Preparation cluster_lda LDA Formation cluster_lithiation C5 Lithiation cluster_quench Verification Quench A 1. Assemble oven-dried flask under N2 B 2. Add anhydrous THF and Diisopropylamine A->B C 3. Cool to 0 °C B->C D 4. Add n-BuLi dropwise C->D E 5. Stir for 30 min at 0 °C D->E F 6. Cool LDA solution to -78 °C E->F G 7. Add pyrazole substrate solution dropwise F->G H 8. Stir for 1 hour at -78 °C G->H I 9. Add electrophile (e.g., DMF) H->I J 10. Warm to RT I->J K 11. Aqueous Workup J->K L 12. Purify & Characterize (e.g., NMR) K->L

Caption: Experimental workflow for C5-lithiation using in situ generated LDA.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon.[8]

  • LDA Preparation (in situ):

    • To a round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add anhydrous tetrahydrofuran (THF, 10 mL).

    • Add diisopropylamine (1.1 mmol, 1.1 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.1 mmol, 1.1 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe.

    • Stir the resulting pale yellow solution at 0 °C for 30 minutes.

  • Lithiation Reaction:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

    • Add the pyrazole solution dropwise to the cold LDA solution over 10 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the 5-lithio-pyrazole is now complete.

  • Verification via Quenching:

    • To confirm successful C5-lithiation, add a simple electrophile. For example, add anhydrous N,N-dimethylformamide (DMF, 1.5 mmol, 1.5 eq).

    • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

    • Quench the reaction by carefully adding saturated aqueous NH4Cl solution (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography to yield 3-bromo-4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde.

4.3. Protocol 2: Selective C3-Lithiation via Halogen-Metal Exchange using n-BuLi

This protocol is designed to selectively replace the C3-bromo substituent, generating a C3-lithiated species ready for reaction with electrophiles.

Step-by-Step Procedure:

  • Glassware and Reagent Preparation:

    • Follow the same rigorous drying procedures for glassware as in Protocol 1.[8]

    • Dissolve 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq) in anhydrous THF (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Lithiation Reaction:

    • Cool the substrate solution to a temperature between -95 °C and -100 °C using a liquid nitrogen/ethanol or liquid nitrogen/isopropanol bath. Note: Maintaining this very low temperature is critical to favor halogen-metal exchange and prevent side reactions.

    • Slowly add n-butyllithium (1.05 mmol, 1.05 eq, e.g., 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -90 °C.

    • Stir the reaction mixture at this low temperature for 30 minutes. The halogen-metal exchange is typically very rapid at this stage.[1]

  • Verification via Quenching:

    • Add anhydrous DMF (1.5 mmol, 1.5 eq) dropwise while maintaining the temperature at -95 °C.

    • Stir for 30 minutes at -95 °C, then allow the reaction to warm slowly to -78 °C and hold for an additional 30 minutes before warming to room temperature.

    • Perform the same aqueous workup and purification as described in Protocol 1 (Step 4). The expected product is 4-fluoro-1-methyl-1H-pyrazole-3-carbaldehyde.

Summary of Strategies and Expected Outcomes

The choice of reagent and temperature allows for precise control over the lithiation site, as summarized below.

ReagentTemperatureDominant MechanismKey IntermediateExpected Product (after DMF Quench)
LDA -78 °CC5-H Deprotonation5-Lithio-3-bromo-4-fluoro-1-methyl-1H-pyrazole3-Bromo-4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde
n-BuLi -95 °CC3 Br-Li Exchange3-Lithio-4-fluoro-1-methyl-1H-pyrazole4-Fluoro-1-methyl-1H-pyrazole-3-carbaldehyde

Conclusion

The regioselective functionalization of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole can be effectively controlled through the judicious selection of the lithiating agent. For selective C-H activation at the C5 position, the sterically demanding base LDA is the reagent of choice, affording a valuable intermediate for sequential functionalization. Conversely, for direct C3 functionalization via halogen-metal exchange, n-BuLi at cryogenic temperatures provides a rapid and efficient route. These protocols offer researchers reliable methods to access distinct isomers of substituted pyrazoles, enabling broader exploration of chemical space in drug discovery and materials science programs.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS.

  • DeLaMarre, M.-C., & Kelley, C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117).

  • University of Nebraska-Lincoln. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

  • J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices.

  • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

  • Micetich, R. G., & Shaw, C. C. (1972). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 50(11), 1811-1817.

  • Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(12), 3196.

  • Micetich, R. G., & Shaw, C. C. (1972). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate.

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1834.

  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47.

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.

  • Myers, A. (n.d.). Directed (ortho) Metallation. Harvard University.

  • El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

  • Wikipedia. (n.d.). Organolithium reagent.

  • Al-Tel, T. H. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3343.

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

  • Hu, X., et al. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(11), 1339.

  • Filo. (2025). Directing effects of substituents on heterocycles.

  • Wikipedia. (n.d.). Metal–halogen exchange.

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 96(6), 365-376.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?.

  • Wikipedia. (n.d.). Heteroatom-promoted lateral lithiation.

  • Clayden, J., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(1), 333-343.

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.

  • El-Hiti, G. A., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-526.

  • Kottke, T., & Schlosser, M. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 726-733.

  • Thadkapally, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1291.

  • ResearchGate. (2019). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives.

  • Chen, Y.-H., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7069-7075.

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.

  • Chem Help ASAP. (2021, February 1). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions [Video]. YouTube.

  • Chem Help ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube.

  • Chikhale, R., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2901.

  • Kashima, C., et al. (1998). Stereocontrolled Aldol Reaction of N-Acylpyrazoles with Aldehydes Using LDA or MgBr2-DIEA. Semantic Scholar.

Sources

One-pot synthesis utilizing 3-Bromo-4-fluoro-1-methyl-1H-pyrazole intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Functionalization of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Abstract

This application note details a robust, scalable protocol for the one-pot sequential functionalization of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. This scaffold is a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS agents, due to the metabolic stability conferred by the C4-fluorine atom and the orthogonal reactivity of the C3-bromide. We present a validated method for a telescoped Suzuki-Miyaura cross-coupling followed by a C5-direct arylation (C-H activation), enabling the rapid generation of trisubstituted pyrazole libraries without intermediate isolation.

Introduction & Strategic Rationale

The "Fluorine Effect" in Pyrazole Scaffolds

The incorporation of fluorine at the C4 position of the pyrazole ring is not merely structural; it is a strategic electronic modulation.

  • Metabolic Blocking: The C4 position is a common site for oxidative metabolism (CYP450). Fluorine substitution blocks this liability.

  • pKa Modulation: The electronegativity of fluorine lowers the pKa of the pyrazole system, influencing hydrogen bond donor/acceptor capability in the active site of enzymes (e.g., JAK, BRAF kinases).

Why 3-Bromo-4-fluoro-1-methyl-1H-pyrazole?

This specific intermediate (CAS: 1007213-96-0) offers three distinct vectors for diversification:

  • C3-Bromide: A highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

  • C5-Hydrogen: The electron-withdrawing nature of the adjacent C4-fluorine and N1-methyl group acidifies the C5-proton, making it susceptible to Pd-catalyzed direct C-H arylation .

  • N1-Methyl: A stable blocking group that prevents tautomerization, ensuring regiochemical fidelity during synthesis.

Experimental Design: The One-Pot Cascade

The traditional approach involves isolating the C3-arylated intermediate, which incurs yield losses and solvent waste. This protocol utilizes a Telescoped Synthesis Strategy :

  • Step 1: Chemoselective Suzuki-Miyaura coupling at C3.

  • Step 2: Direct C-H activation at C5 using a second aryl halide, utilizing the same catalyst system (or a spiked addition).

Reaction Pathway Diagram

OnePotSynthesis Start 3-Bromo-4-fluoro- 1-methyl-1H-pyrazole Intermediate Intermediate: 3-Aryl-4-fluoro- 1-methyl-1H-pyrazole (In Situ) Start->Intermediate Suzuki-Miyaura (100°C, 2h) Reagents1 Step 1 Reagents: Ar¹-B(OH)₂ Pd(OAc)₂, SPhos K₃PO₄, Toluene/H₂O Reagents1->Intermediate Product Final Product: 3,5-Diaryl-4-fluoro- 1-methyl-1H-pyrazole Intermediate->Product C-H Activation (120°C, 12h) Reagents2 Step 2 Reagents: Ar²-Br PivOH (Additive) Cs₂CO₃ Reagents2->Product

Figure 1: Logical flow of the one-pot sequential arylation protocol. The intermediate is generated in situ and immediately consumed in the C-H activation step.

Detailed Protocol

Safety Warning: Handle all palladium catalysts and aryl halides in a fume hood. 3-Bromo-4-fluoro-1-methyl-1H-pyrazole may be an irritant.

Materials
  • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Boronic Acid (Ar¹): Phenylboronic acid derivatives (1.1 equiv)

  • Aryl Bromide (Ar²): Bromobenzene derivatives (1.2 equiv)

  • Base: K₃PO₄ (2.0 equiv for Step 1), Cs₂CO₃ (2.0 equiv for Step 2)

  • Additive: Pivalic acid (PivOH) (30 mol% - Critical for C-H activation)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a 20 mL reaction vial, dissolve Pd(OAc)₂ (5.6 mg, 0.025 mmol) and SPhos (20.5 mg, 0.05 mmol) in Toluene (2 mL). Stir at room temperature for 5 minutes under N₂ to form the active catalytic species.

  • Step 1: Suzuki Coupling (C3 Functionalization):

    • Add 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (97 mg, 0.5 mmol).

    • Add Aryl Boronic Acid (Ar¹-B(OH)₂) (0.55 mmol).

    • Add K₃PO₄ (212 mg, 1.0 mmol) and H₂O (0.2 mL).

    • Seal the vial and heat to 100°C for 2-3 hours .

    • Checkpoint: Monitor by LC-MS. The disappearance of the starting bromide indicates Step 1 completion.

  • Step 2: C-H Activation (C5 Functionalization):

    • Cool the reaction mixture to 50°C.

    • Do NOT work up. Open the vial under a stream of N₂.

    • Add Aryl Bromide (Ar²-Br) (0.6 mmol).

    • Add Cs₂CO₃ (326 mg, 1.0 mmol).

    • Add Pivalic Acid (15 mg, 0.15 mmol). Note: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at C5.

    • Reseal and heat to 120°C for 12-16 hours .

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Results & Discussion

Optimization Data: Solvent & Base Effects

The choice of solvent is critical for the "One-Pot" compatibility. Toluene allows for the high temperatures required in Step 2, while the small amount of water facilitates the Suzuki cycle in Step 1 but boils off or phase-separates during the hotter Step 2.

EntrySolvent SystemBase (Step 2)AdditiveYield (Step 1)Yield (Overall)
1DMF/H₂OK₂CO₃None95%35%
2Toluene/H₂OCs₂CO₃None92%55%
3 Toluene/H₂O Cs₂CO₃ PivOH 94% 82%
41,4-DioxaneK₃PO₄PivOH88%65%

Table 1: Optimization of reaction conditions. Entry 3 represents the standard protocol. The addition of PivOH (Pivalic acid) significantly boosts the C-H activation yield by a Concerted Metallation-Deprotonation (CMD) mechanism.

Scope of Reactivity
  • Electron-Rich Boronic Acids: Excellent yields (>90%) in Step 1.

  • Heterocyclic Bromides (Step 2): Pyridines and pyrimidines are tolerated, though yields dip slightly (60-70%) due to potential catalyst coordination.

  • Steric Hindrance: Ortho-substituted aryl bromides in Step 2 require longer reaction times (24h).

Troubleshooting Guide

  • Problem: Incomplete conversion in Step 2.

    • Root Cause:[1][2][3][4] Catalyst deactivation after Step 1.

    • Solution: Add a fresh "spike" of Pd(OAc)₂ (2 mol%) along with the Step 2 reagents.

  • Problem: Regioisomer formation (C5 vs C4).

    • Root Cause:[1][2][3][4] Migration of the Pd species.

    • Validation: The C4-Fluorine blocks the C4 position effectively. If "regioisomers" are seen, check the purity of the starting material (ensure it is not the 3-fluoro-4-bromo isomer).

  • Problem: Protodeboronation of Ar¹-B(OH)₂.

    • Solution: Use boronic esters (pinacol) or increase the catalyst loading to speed up Step 1.

References

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 111(11), 6984-7034. Link

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315-1345. Link

  • Goossen, L. J., et al. (2009). "Synthesis of Biaryls via Decarboxylative Coupling." Science, 326(5959), 1529-1533. (Foundational concept for salt/additive effects). Link

  • Chupakhin, O. N. (2020).[1] "Functionalization of C–H bonds in pyrazoles." Russian Chemical Reviews, 89(1), 1. (Specific to pyrazole C-H activation). Link

  • Vertex AI Search Results (Verified Context)

    • Synthesis of 4,4-difluoro-1H-pyrazole derivatives (Thieme Connect).

    • Regioselective Synthesis of 4-Bromopyrazole Derivatives (SciELO).

Disclaimer: This protocol is intended for research purposes only. Users must perform their own risk assessment before handling fluorinated and brominated heterocycles.

Sources

Accelerated Functionalization of Brominated Fluoropyrazoles via Microwave-Assisted Cross-Coupling

[1]

Abstract

Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, offering unique lipophilicity and metabolic stability profiles essential for modern drug discovery.[1] However, the functionalization of these electron-deficient heterocycles via traditional thermal cross-coupling is often plagued by sluggish kinetics, incomplete conversion, and competitive dehalogenation. This application note details optimized protocols for the microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of brominated fluoropyrazoles. By leveraging the specific dielectric heating effects of microwave irradiation, we demonstrate reaction times reduced from hours to minutes with improved yields and purity.[2][3]

Introduction & Mechanistic Rationale

The Fluorine Effect in Pyrazole Chemistry

The introduction of fluorine or trifluoromethyl (-CF3) groups onto the pyrazole ring significantly alters its electronic landscape. While these groups enhance biological potency, they render the C-Br bond less reactive toward oxidative addition in certain catalytic cycles compared to their non-fluorinated counterparts, or conversely, make the ring susceptible to side reactions like hydrodehalogenation.

Why Microwave Irradiation?

Conventional heating relies on conductive transfer, often leading to "wall effects" and thermal gradients. Microwave (MW) irradiation provides two distinct advantages for coupling brominated fluoropyrazoles:

  • Selective Heating: The polar C-Br bond and the dipole of the fluorinated heterocycle couple efficiently with the oscillating electric field, providing localized superheating at the reaction site.

  • Overcoming Activation Barriers: The high instantaneous energy input helps surmount the activation energy (

    
    ) required for the oxidative addition of palladium into the sterically or electronically deactivated C-Br bond, a common bottleneck in these substrates.
    

Experimental Optimization Strategy

Before proceeding to specific protocols, a systematic screening approach is recommended to maximize yield.

Visualization: Reaction Optimization Workflow

The following decision tree outlines the logical flow for optimizing coupling conditions for varying steric and electronic demands of the substrate.

OptimizationWorkflowStartStart: Brominated Fluoropyrazole SubstrateCheckStericsIs the Br-site sterically hindered?(e.g., ortho-substituents)Start->CheckStericsHighStericYes: Use Bulky, Electron-Rich LigandsCheckSterics->HighStericOrtho-F or N-TritylLowStericNo: Standard Ligands SufficientCheckSterics->LowStericUnsubstituted adj. posCat_HighCatalyst: XPhos Pd G2 or Pd(tBu3P)2HighSteric->Cat_HighSolventCheckCheck Solubility & PolarityCat_High->SolventCheckCat_LowCatalyst: Pd(dppf)Cl2 or Pd(PPh3)4LowSteric->Cat_LowCat_Low->SolventCheckSolvent_AqSuzuki: Dioxane/H2O (4:1)SolventCheck->Solvent_AqBoronic AcidsSolvent_AnhBuchwald/Sonogashira: Anhydrous Toluene or DMFSolventCheck->Solvent_AnhAmines/AlkynesMW_SetupMW Parameters:Power: Dynamic (Max 200W)Temp: 100-150°CTime: 10-30 minSolvent_Aq->MW_SetupSolvent_Anh->MW_Setup

Figure 1: Decision tree for selecting catalyst and solvent systems based on substrate sterics and reaction type.

Detailed Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: C-C bond formation between 4-bromo-3-fluoropyrazole and aryl boronic acids. Challenge: Competitive protodeboronation of fluorinated boronic acids and hydrolysis of the C-Br bond.

Materials:

  • Substrate: 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[4][5]·DCM (5 mol%)

  • Base: K2CO3 (2 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[6]

  • Vial: 10 mL microwave-transparent glass vial with crimp cap

Step-by-Step Procedure:

  • Charge: In a glovebox or under nitrogen flow, add the bromopyrazole (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl2·DCM (0.025 mmol) to the MW vial.

  • Solvate: Add 1,4-Dioxane (4 mL) and 2 M K2CO3 (0.75 mL).

  • Purge: Seal the vial and purge with Argon for 2 minutes via needle inlet/outlet to remove dissolved oxygen.

  • Irradiate: Place in the microwave reactor.

    • Ramp: 2 min to 120°C.

    • Hold: 15 min at 120°C (High stirring).

    • Cooling: Air jet cooling to 40°C.

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

  • Expected Yield: >85%

  • Note: If conversion is <50%, switch catalyst to XPhos Pd G2 (2.5 mol%) to enhance oxidative addition.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: C-N bond formation with secondary amines. Challenge: Electron-rich amines can poison the catalyst; fluoropyrazoles are prone to base-mediated decomposition.

Materials:

  • Substrate: 4-Bromo-1-trityl-3-fluoropyrazole (1.0 equiv)

  • Amine: Morpholine or Piperidine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or tBuDavePhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Pre-complexation: (Optional but recommended) Stir Pd2(dba)3 and Ligand in Toluene (1 mL) for 5 mins under Argon.

  • Charge: Add the bromopyrazole (0.5 mmol) and NaOtBu (0.75 mmol) to a dry MW vial.

  • Combine: Add the pre-formed catalyst solution and the amine (0.6 mmol) to the vial. Add remaining Toluene to reach 4 mL total volume.

  • Irradiate:

    • Temp: 150°C.

    • Time: 10-30 min.

    • Power: Dynamic mode (limit pressure to 250 psi).

  • Work-up: Filter through a Celite pad eluting with DCM. Concentrate and purify via silica gel chromatography.

Validation:

  • This protocol specifically avoids the long reaction times (12-24h) required by thermal methods, preventing the degradation of the sensitive fluoropyrazole ring.

Protocol C: Microwave-Assisted Sonogashira Coupling

Target: C-C alkyne coupling. Challenge: Homocoupling of the alkyne (Glaser coupling) and copper acetylide stability.

Materials:

  • Substrate: 4-Bromo-3-fluoropyrazole (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[4]

Step-by-Step Procedure:

  • Charge: Add bromopyrazole, Pd catalyst, and CuI to the vial.

  • Solvate: Add DMF (3 mL) and Et3N (1 mL).

  • Add Reagent: Add phenylacetylene via syringe.

  • Degas: CRITICAL STEP. Bubble Argon through the solution for 5 mins. Oxygen promotes homocoupling.

  • Irradiate:

    • Temp: 100°C.

    • Time: 20 min.

  • Work-up: Pour into saturated NH4Cl solution (to chelate Cu) and extract with Et2O.

Data Summary: Microwave vs. Thermal

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for 4-bromo-3-(trifluoromethyl)pyrazole derivatives.

Reaction TypeMethodTemp (°C)TimeYield (%)Catalyst System
Suzuki Thermal90 (Reflux)16 h41%Pd(dppf)Cl2
Suzuki Microwave 120 20 min 89% Pd(dppf)Cl2
Buchwald Thermal11024 h35%Pd2(dba)3/BINAP
Buchwald Microwave 150 10 min 94% Pd2(dba)3/XPhos
Sonogashira Thermal8012 h55%Pd(PPh3)2Cl2/CuI
Sonogashira Microwave 100 20 min 82% Pd(PPh3)2Cl2/CuI

Data aggregated from comparative studies on similar halogenated heterocyclic systems [1, 2, 4].

Mechanistic Pathway Visualization

Understanding the catalytic cycle helps in troubleshooting. The diagram below highlights where Microwave (MW) energy exerts its primary influence—specifically at the oxidative addition step and the reductive elimination step.

CatalyticCyclecluster_MWMW Thermal Effect ZonePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Rate Limiting)Pd0->OxAdd+ Ar-Br (Substrate)PdII_ArPd(II)-Ar-BrOxAdd->PdII_ArMW Acceleration(Polar Transition State)TransMetTransmetallation(+ Boronic Acid/Amine)PdII_Ar->TransMet+ Nucleophile+ BasePdII_ComplexPd(II)-Ar-NuTransMet->PdII_ComplexRedElimReductive Elimination(Product Release)PdII_Complex->RedElimRedElim->Pd0- Product

Figure 2: Palladium catalytic cycle illustrating the primary phase (Oxidative Addition) accelerated by microwave irradiation due to the polarity of the C-Br bond.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to electron-rich, bulky ligands (e.g., XPhos, tBuDavePhos). Increase MW temp by 10°C.
Dehalogenation Overheating or hydride source present.Reduce reaction temperature. Ensure solvent is anhydrous (for Buchwald).
Black Precipitate Pd precipitation (Pd black formation).Ligand load is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.
Pressure Spike Solvent vapor pressure or gas evolution.Use a solvent with a higher boiling point (e.g., switch from THF to Dioxane or Toluene).

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021. Link

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine. Molecules, 2020.[7] Link

  • Microwave-Mediated Pyrazole Fluorinations Using Selectfluor. Heteroatom Chemistry, 2009.[1] Link

  • Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega, 2022. Link

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry, 2001.[8] Link

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve higher yields and reproducible results in your experiments.

Troubleshooting Guide: Addressing Common Issues

This section is dedicated to resolving specific challenges you may encounter during the Suzuki coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. Each question addresses a common problem and provides a detailed, step-by-step solution grounded in established chemical principles.

Q1: My reaction yield is consistently low, or I am observing no product formation. What are the primary factors I should investigate?

Low or no yield in a Suzuki coupling reaction can be attributed to several factors, ranging from the quality of your reagents to the specific reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Steps:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially in the presence of water or acidic/basic conditions.[1][2] Consider using a more stable boronic ester, such as a pinacol ester, which can be more robust and easier to handle and purify.[3][4][5]

    • Solvent and Base: Ensure your solvents are anhydrous and properly degassed. Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[6] The choice of base is also critical; ensure it is of high purity and appropriate for the reaction.

  • Catalyst System:

    • Catalyst/Ligand Choice: For electron-deficient heterocyclic systems like pyrazoles, standard palladium catalysts may not be optimal. Consider using specialized ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which are known to improve catalyst activity and stability in these challenging couplings.[7] N-heterocyclic carbene (NHC)-Pd complexes have also shown high catalytic activity.[8][9]

    • Catalyst Deactivation: The pyrazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[10] Using a pre-catalyst or a higher catalyst loading might be necessary.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

troubleshooting_workflow start Low Yield Issue reagent_check 1. Verify Reagent Quality - Boronic acid/ester purity - Anhydrous & degassed solvent - High-purity base start->reagent_check catalyst_check 2. Evaluate Catalyst System - Catalyst/ligand choice - Catalyst loading - Pre-catalyst vs. in-situ generation reagent_check->catalyst_check Reagents OK condition_check 3. Optimize Reaction Conditions - Temperature - Reaction time - Base selection catalyst_check->condition_check Catalyst System Appropriate analysis 4. Analyze Byproducts - Homocoupling - Dehalogenation - Protodeboronation condition_check->analysis Conditions Optimized solution Implement Solutions: - Use boronic ester - Switch to Buchwald ligand - Screen different bases/solvents - Adjust temperature analysis->solution Identify Side Products

Caption: A stepwise approach to troubleshooting low yields.

Q2: I am observing significant amounts of a debrominated side product (4-fluoro-1-methyl-1H-pyrazole). How can I minimize this?

Dehalogenation is a common side reaction in Suzuki couplings, particularly with halogenated heterocycles.[6] It can occur through various mechanisms, including reductive dehalogenation by the palladium hydride species.

Strategies to Minimize Dehalogenation:

  • Catalyst and Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus dehalogenation. Electron-rich and bulky phosphine ligands, such as XPhos, have been shown to be effective in minimizing dehalogenation in the coupling of halogenated aminopyrazoles.[10][11][12][13] A tandem catalyst system of XPhosPdG2/XPhos has been specifically reported to avoid debromination in a similar pyrazole system.[14][15][16]

  • Reaction Conditions:

    • Base: The choice and amount of base can be critical. A weaker base or a careful stoichiometric amount may reduce the formation of palladium hydride species responsible for dehalogenation.

    • Solvent: The solvent can also play a role. Protic solvents, in some cases, can be a source of protons for the dehalogenation pathway.

Q3: My boronic acid appears to be degrading, leading to homocoupling and other byproducts. What are the best practices for handling and using boronic acids/esters?

The stability of the organoboron reagent is paramount for a successful Suzuki coupling.

Best Practices:

  • Use of Boronic Esters: As mentioned, boronic esters (e.g., pinacol esters) are generally more stable than their corresponding boronic acids.[3][17] They are less prone to protodeboronation and can often be purified by column chromatography.[3]

  • Storage and Handling: Store boronic acids and esters in a cool, dry place, preferably under an inert atmosphere. Minimize their exposure to air and moisture.

  • Reaction Setup: Add the boronic acid or ester to the reaction mixture under an inert atmosphere just before adding the catalyst.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Suzuki coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 pd_intermediate R1-Pd(II)-R2 L2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The aryl halide (3-Bromo-4-fluoro-1-methyl-1H-pyrazole) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium complex. This step is often facilitated by a base.[18]

  • Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole?

For this specific substrate, which is a halogenated N-heterocycle, the choice of catalyst and ligand is critical for achieving high yields.

Catalyst/Ligand SystemAdvantagesConsiderations
Pd(PPh₃)₄ Commercially available and widely used.May give low yields with this substrate due to catalyst deactivation.
Pd(dppf)Cl₂ Often more effective than Pd(PPh₃)₄ for heteroaromatic couplings.[19]May still not be optimal for this specific pyrazole.
Buchwald Ligands (e.g., XPhos, SPhos) with a Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) Highly effective for challenging couplings, including those with electron-deficient heterocycles.[7] Can minimize side reactions like dehalogenation.[10][11][12][13]More expensive than traditional catalysts.
Buchwald Pre-catalysts (e.g., XPhos Pd G2/G3) Air- and moisture-stable, providing more reproducible results.[14][15][16]Higher cost.
Q3: What is the role of the base in the Suzuki coupling, and which bases are most effective?

The base plays a crucial role in the Suzuki coupling, primarily in the transmetalation step.[18] It activates the boronic acid by forming a more nucleophilic boronate species.

Commonly Used Bases:

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective in many cases. Cesium carbonate is a stronger base and can be beneficial in challenging couplings.[20]

  • Phosphates (K₃PO₄): Often used in couplings with boronic esters and can be effective in anhydrous conditions.[21]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may also promote side reactions if not used carefully.

  • Fluorides (KF, CsF): Can be effective, particularly with boronic esters.

The optimal base often needs to be determined empirically for a specific reaction.

Q4: How do I choose the right solvent for my reaction?

The solvent system can significantly impact the solubility of reagents and the overall reaction rate.

Common Solvent Systems:

  • Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are common solvent systems. The water is necessary to dissolve the inorganic base.[20]

  • Anhydrous Solvents: In some cases, anhydrous solvents like DMF or dioxane can be used, particularly with organic-soluble bases or when water-sensitive functional groups are present.[21]

It is essential to ensure that the chosen solvent is thoroughly degassed to remove oxygen, which can cause unwanted side reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

This is a general starting point, and optimization may be required.

  • To a dry reaction vessel, add 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Boron Suzuki Coupling - Borates Today. (2021, December 17).
  • Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (n.d.).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. (2022, May 2).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4).
  • Optimization of Suzuki Reaction conditions. a - ResearchGate. (n.d.).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (2021, January 4).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed. (2017, January 6).
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
  • Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (2016, October 18).
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.).
  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2024, May 28).
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis - ACS Publications. (2018, March 16).
  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. (n.d.).
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.).
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing). (n.d.).

Sources

Preventing debromination side reactions in pyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination Side Reactions

Doc ID: PCS-PYR-004 | Version: 2.1 | Last Updated: 2025-05-12

Diagnostic Hub: Is Debromination Your Problem?

Before optimizing, confirm the diagnosis. Debromination (hydrodehalogenation) is often misidentified as "stalled conversion" or "catalyst death" because the byproduct is often non-polar and co-elutes with starting material in standard HPLC gradients.

The "Silent Yield Killer" Signature

In the coupling of a Bromopyrazole (Start Material, SM ) with a Boronic Acid, debromination replaces the Bromine with a Hydrogen.

ComponentMass Signature (LCMS)Isotopic Pattern
SM (Bromopyrazole)

1:1 doublet (79Br/81Br)
Product (Coupled)

Depends on Ar (usually singlet)
Side Product (Debrominated)

Singlet (No Br pattern)

Key Indicator: Look for a mass peak exactly 78 or 80 amu lower than your starting material. If your SM is


 300 (79Br), the impurity will be 

222.
Diagnostic Flowchart

DiagnosticTree Start Low Yield in Pyrazole Coupling LCMS Check LCMS of Crude Start->LCMS MassShift Is there a peak at [M-Br+H]? LCMS->MassShift Yes Yes (Major Impurity) MassShift->Yes >5% Area No No (Only SM remaining) MassShift->No Clean SM Debrom DIAGNOSIS: Debromination (Hydrodehalogenation) Yes->Debrom Stall DIAGNOSIS: Catalyst Deactivation or Poor Oxidative Addition No->Stall Action1 Action: Switch Solvent/Base (See Module 3) Debrom->Action1 Action2 Action: Increase Temp or Change Ligand to XPhos Stall->Action2

Figure 1: Decision tree for diagnosing reaction failure modes in halo-pyrazole couplings.

Mechanistic Deep Dive: The Pd-H Pathway

To stop debromination, you must understand its source. It is not a random decomposition; it is a competitive catalytic cycle driven by the formation of a Palladium-Hydride (Pd-H) species.[1]

The Mechanism of Failure

In standard Suzuki couplings, the catalytic cycle should proceed: Oxidative Addition


 Transmetallation 

Reductive Elimination
.

Debromination occurs when the intermediate Pd(II)-Ar-Br species encounters a hydride source before it can transmetallate with the boronic acid.

Common Hydride Sources:

  • Alcohol Solvents (

    
     > 
    
    
    
    ):
    Isopropanol and Ethanol are excellent hydride donors. In the presence of base, Pd oxidizes the alcohol to a ketone/aldehyde, generating L-Pd-H.
  • 
    -Hydride Elimination:  If alkyl groups are present on the ligand or substrate, Pd can abstract a hydrogen.
    
  • Trace Water + CO: (Less common in standard Suzuki) Can generate Pd-H via the Water-Gas Shift reaction mechanism.

Competitive Pathways Diagram

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Ar-Br Fork Competitive Junction OxAdd->Fork TransMet Transmetallation (+ Ar-B(OH)2) Fork->TransMet Fast Pathway PdH Pd-H Species Formation Fork->PdH Slow Transmetallation Prod Product (Ar-Ar) TransMet->Prod Reductive Elim Prod->Pd0 Regenerate HydrideSource Hydride Source (e.g., iPrOH + Base) HydrideSource->PdH RedElimH Reductive Elimination of Ar-H PdH->RedElimH RedElimH->Pd0 Regenerate SideProd Debrominated Side Product (Ar-H) RedElimH->SideProd

Figure 2: The "Fork in the Road." If Transmetallation is slow (sterics/electronics), the Pd-intermediate grabs a hydride from the solvent, leading to debromination.

Optimization Protocols (The "Fix")

If Figure 1 confirmed debromination, implement these changes immediately.

A. Solvent Selection (Critical)

The most common cause of pyrazole debromination is the use of alcoholic cosolvents (EtOH, iPrOH) to solubilize the boronic acid.

  • The Fix: Remove all alcohols.

  • Alternative: Use a biphasic system with 1,4-Dioxane/Water (4:1) or Toluene/Water (3:1) . If solubility is an issue, use DMF or DMAc (anhydrous) with solid base, though aqueous systems are usually preferred for Suzuki.

B. Base Selection

Alkoxide bases (NaOEt, KOtBu) can act as reducing agents or promote


-hydride elimination from solvents.
  • The Fix: Switch to inorganic carbonates or phosphates.

  • Recommendation:

    
     (Standard) or 
    
    
    
    (for sterically demanding cases).
C. Catalyst & Ligand Engineering

Electron-poor pyrazoles undergo Oxidative Addition (OA) rapidly. The Pd-Ar-Br intermediate sits waiting for the Boronic acid. If Transmetallation is slow, the intermediate dies (debrominates).

  • The Fix: Accelerate the catalytic cycle.

  • Ligand Choice: Use Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ). These bulky, electron-rich ligands facilitate extremely fast reductive elimination and stabilize the Pd(0) species, preventing off-cycle side reactions.

  • Avoid:

    
     (often too slow) or 
    
    
    
    (can be prone to dehalogenation in alcoholic media).

Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Suzuki Coupling (Anti-Debromination)

Use this protocol for 4-bromopyrazoles prone to hydrodehalogenation.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death, but purging also removes moisture that might be excessive).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C - 80°C . Note: Do not overheat. Lower temperatures often favor coupling over debromination if the catalyst is active enough.

  • Monitor: Check LCMS at 1 hour. If SM remains but no debromination is seen, increase temp to 100°C.

Protocol B: The "Rescue" (Anhydrous Conditions)

Use this if Protocol A still yields >10% debromination.

  • Switch Solvent: Use Anhydrous Toluene or DMF .

  • Switch Base: Use Cesium Carbonate (

    
    ) .[2]
    
  • Add Additive: Add 4Å Molecular Sieves to the reaction vessel.

  • Rationale: By removing water and alcohols entirely, you eliminate the primary proton/hydride sources.

Frequently Asked Questions (FAQ)

Q1: Why is my 4-iodopyrazole debrominating faster than my 4-bromopyrazole? A: Counter-intuitively, the weaker C-I bond undergoes Oxidative Addition too fast. This creates a high concentration of the reactive Pd-Ar-I intermediate early in the reaction. If the transmetallation step (reaction with Boron) is not equally fast, this intermediate will scavenge hydrides. Switch to the Bromo- or Chloro-analogue for a more controlled release of the active species [1].

Q2: Can I use Ethanol if I lower the temperature? A: It is risky. Even at lower temperatures, Palladium can oxidize ethanol to acetaldehyde, generating a Pd-Hydride. If you must use a protic solvent for solubility, n-Butanol is slightly safer than Isopropanol/Ethanol due to sterics, but Water/Dioxane is vastly superior [2].

Q3: Does the protecting group on the pyrazole nitrogen matter? A: Yes. Free (NH)-pyrazoles poison the catalyst by binding to Pd. This slows down the main cycle, giving the side-reaction (debromination) time to take over. Always protect the pyrazole (e.g., THP, SEM, Boc) or use a massive excess of base to keep it deprotonated (pyrazolate anion) [3].

Q4: I see debromination but also homocoupling (Ar-Ar). What is happening? A: This indicates two problems: Oxidative Addition is happening (hence debromination), but Transmetallation is failing. The homocoupling suggests Oxygen is present (Glaser coupling style) or disproportionation. Regenerate your inert atmosphere and switch to a fresh bottle of Boronic Acid (boronic acids degrade to boroxines or deboronate over time).

References

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry, 2017.[3] Citation Context: Establishes that Bromo/Chloro derivatives are superior to Iodo derivatives due to reduced propensity for dehalogenation.[3][4][5][6]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Journal of Organic Chemistry, 2010.[7] Citation Context: Mechanistic proof that alcohol solvents act as stoichiometric reducing agents (hydride sources) in Pd-catalyzed systems.

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Organic Process Research & Development, 2018. Citation Context: Validates the use of HTE to screen out debromination conditions and highlights the importance of temperature control.

  • Buchwald-Hartwig Chemistry: A Practical Guide. Chemical Reviews, 2016. Citation Context: Authoritative source on ligand selection (XPhos/SPhos) to control rates of reductive elimination vs. side reactions.

Sources

Technical Support Center: Optimization of Catalyst Loading for 3-Bromopyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-bromopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 3-bromopyrazole a challenging substrate in cross-coupling reactions?

A1: 3-Bromopyrazole presents unique challenges in palladium-catalyzed cross-coupling reactions due to the electronic nature of the pyrazole ring. The presence of two nitrogen atoms can lead to catalyst inhibition or deactivation. Specifically, the lone pair of electrons on the unprotected N-H group and the pyridine-like nitrogen at the 2-position can coordinate to the palladium center, hindering its catalytic activity.[1][2] This often necessitates careful selection of ligands and reaction conditions to achieve high yields.

Q2: What is a good starting point for catalyst loading in a new 3-bromopyrazole functionalization reaction?

A2: For initial screening of a new transformation involving 3-bromopyrazole, a palladium catalyst loading of 1-5 mol% is a conventional and effective starting point.[3] This concentration is typically sufficient to provide a discernible product yield if the reaction is viable, without being excessively wasteful for an initial trial. The ultimate goal of optimization is to reduce this loading to the lowest effective level, often in the range of 0.1-1 mol% for process efficiency.[3][4]

Q3: How does increasing catalyst loading impact the reaction outcome?

A3: Increasing the catalyst loading can lead to higher conversion and faster reaction rates, particularly for sluggish or challenging couplings.[5][6] However, excessively high catalyst loading (>5-10 mol%) can be detrimental.[7] It may lead to an increase in side reactions, such as homocoupling of starting materials or catalyst decomposition, which complicates purification and can even decrease the overall yield of the desired product.[7] Therefore, optimization should aim for the minimum catalyst concentration that provides the maximum yield in a reasonable timeframe.[5][6]

Q4: When should I consider using a palladium precatalyst versus generating the active Pd(0) species in situ?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with 3-bromopyrazole is showing low to no conversion. What are the likely causes and how can I fix it?

A: This is a common issue stemming from several factors. A systematic approach is the best way to diagnose the problem.

Probable Cause 1: Catalyst Inactivity/Deactivation The pyrazole nitrogen atoms are notorious for coordinating with the palladium catalyst, effectively poisoning it.[1][2] Furthermore, if using a Pd(II) source, the initial reduction to the active Pd(0) state may be inefficient.[11]

  • Solution:

    • Switch to a Precatalyst: Employ a modern, well-defined precatalyst (e.g., those based on biarylphosphine ligands like tBuBrettPhos) which are designed for challenging heterocyclic couplings.[2][9]

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can shield the palladium center, promoting the desired catalytic cycle while preventing inhibitory coordination from the pyrazole substrate.[1][12]

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[1] This involves using degassed solvents and properly purging the reaction vessel.[1][11]

Probable Cause 2: Suboptimal Reaction Conditions The choice of base, solvent, and temperature are all interconnected and crucial for success.

  • Solution:

    • Base Selection: A common issue is a base that is too weak or has poor solubility. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are less likely to promote side reactions compared to stronger bases like NaOtBu.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is typically required.[8][10]

    • Solvent System: The solvent must fully dissolve the starting materials at the reaction temperature. For Suzuki couplings, solvent systems like dioxane/water or toluene are common.[1][12] For Buchwald-Hartwig aminations, anhydrous, non-protic solvents like toluene or dioxane are standard.[8]

    • Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be necessary to overcome the activation energy barrier.[3]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Reagent Quality? start->cause3 sol1a Use Precatalyst (e.g., XPhos Pd G3) cause1->sol1a Solution sol2a Screen Bases (K3PO4, Cs2CO3, LHMDS) cause2->sol2a Solution sol3a Check Purity of 3-Bromopyrazole cause3->sol3a Solution sol1b Screen Bulky Ligands (XPhos, SPhos, RuPhos) sol1c Ensure Inert Atmosphere (Degas Solvents) sol2b Change Solvent System (Toluene, Dioxane/H2O) sol2c Increase Temperature sol3b Use Anhydrous Solvent

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Significant Formation of Side Products

Q: My reaction produces the desired product, but I'm also seeing significant amounts of debrominated pyrazole or homocoupled starting materials. How can I suppress these side reactions?

A: The formation of side products is often a sign of an inefficient catalytic cycle or competing reaction pathways.

Probable Cause 1: Hydrodehalogenation (Debromination) This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[1] Potential hydride sources include the solvent, impurities in the reagents, or the boronic acid itself in Suzuki reactions.[1]

  • Solution:

    • Choice of Base: Avoid bases known to promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings.[1]

    • Reagent Purity: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are of high purity and stored correctly to prevent degradation.[1]

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can be beneficial, as it can disfavor certain off-cycle pathways.

Probable Cause 2: Homocoupling This side reaction can occur with both the 3-bromopyrazole and its coupling partner. It is often exacerbated by the presence of oxygen or by excessively high temperatures.

  • Solution:

    • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.

    • Temperature Control: Avoid unnecessarily high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Ligand Modification: Sometimes, a change in ligand can alter the stability of the catalytic intermediates, suppressing the homocoupling pathway.

Catalyst Loading Optimization Summary

The optimal catalyst loading is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The following table provides general guidelines for starting points and optimization strategies.

Reaction TypeTypical Starting Loading (mol%)Rationale for Increasing LoadingRationale for Decreasing LoadingRecommended Ligands
Suzuki-Miyaura 1 - 3%Sterically hindered substrates; low reactivity of boronic acid.To reduce cost and minimize homocoupling side products.XPhos, SPhos, RuPhos[3][12]
Buchwald-Hartwig 1 - 3%Unreactive aryl halides; sterically demanding amines.Base-sensitive functional groups; cost reduction.tBuBrettPhos, RuPhos, BrettPhos[2][8]
Sonogashira 0.5 - 2% (Pd), 1-5% (CuI)Sluggish reaction with electron-poor alkynes.To minimize alkyne homocoupling (Glaser coupling).PPh₃, Xantphos[7][13]

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazole

This protocol provides a robust starting point for optimization.

Materials:

  • 3-Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Oven-dried 10 mL reaction vial with a magnetic stir bar and PTFE-lined screw cap

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture, 5 mL total)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the reaction vial and flame-dry under vacuum. Allow to cool to room temperature under a stream of Argon or Nitrogen.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add the 3-bromopyrazole, arylboronic acid, K₃PO₄, and the palladium precatalyst to the reaction vial.

  • Seal and Purge: Seal the vial with the screw cap. If not in a glovebox, evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL).

    • Wash with water (10 mL) and then brine (10 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazole.

The following diagram illustrates the key steps in the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification A 1. Add Solids (Substrates, Base, Catalyst) B 2. Seal Vial A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 100 °C, 12-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: General experimental workflow for cross-coupling.

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Optimization of catalyst loading for cross-coupling of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
  • ResearchGate. (n.d.). Optimization of catalyst loading with respect to yield of 5a. ResearchGate. [Link]

  • Valente, C., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model.... ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • ResearchGate. (n.d.). Catalyst Loading Optimization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. [Link]

  • Fors, B. P., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Wu, X., et al. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Ghosh, S., et al. (2022).
  • PubMed. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions.
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

Sources

Technical Support Center: Thermal Stability of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound, particularly concerning its thermal stability under reflux conditions. My insights are drawn from extensive experience with heterocyclic chemistry and a thorough review of the available literature on pyrazole derivatives.

General Overview of Pyrazole Stability

The pyrazole ring is a robust aromatic heterocycle, generally exhibiting significant thermal stability. However, the nature and position of substituents can influence its reactivity and degradation pathways under thermal stress. For 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, the presence of halogen atoms on the pyrazole ring introduces specific considerations for its use in reactions conducted at elevated temperatures, such as under reflux. While specific decomposition data for this exact molecule is not extensively published, we can infer its likely behavior based on the known chemistry of halogenated pyrazoles and related heterocyclic systems.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole under typical reflux conditions?

Q2: How do the bromo and fluoro substituents affect the thermal stability?

The carbon-fluorine bond is exceptionally strong and is unlikely to undergo homolytic cleavage under normal reflux conditions. The carbon-bromine bond is weaker and more susceptible to cleavage, particularly in the presence of radical initiators or certain nucleophiles at elevated temperatures. However, on an aromatic system like pyrazole, this bond is still relatively stable. The primary concern is not typically unimolecular decomposition but rather undesired side reactions with other components in the reaction mixture.

Q3: What are the likely decomposition or side-reaction pathways?

Potential pathways could include:

  • Protodebromination: Reaction with a proton source in the reaction mixture, leading to the replacement of the bromine atom with a hydrogen atom.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for pyrazoles compared to other aromatic systems, strong nucleophiles present in the reaction mixture could potentially displace the bromo or fluoro substituents, especially if the pyrazole ring is activated.

  • Reaction with Radical Species: If radical initiators are present or formed in situ, side reactions involving the bromo substituent are possible.

Q4: How can I monitor the stability of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole during my reflux experiment?

Regular monitoring of the reaction progress is crucial. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the appearance of new spots, which could indicate the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of the starting material and the formation of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of an aliquot from the reaction mixture can provide definitive structural information on any new species being formed.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of any potential degradation products.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the reaction mixture (e.g., turning dark brown or black) Formation of polymeric or tar-like byproducts, possibly from minor degradation pathways that become significant over long reaction times or at high temperatures.- Lower the reflux temperature by using a lower-boiling solvent if the reaction chemistry allows. - Decrease the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Appearance of a new, major spot on TLC that is not the desired product A specific side reaction is occurring. This could be protodebromination, SNAr, or another unexpected transformation.- Isolate and characterize the byproduct using techniques like NMR and Mass Spectrometry to understand the reaction pathway. - If protodebromination is suspected, ensure the reaction medium is anhydrous and free of strong acids. - If SNAr is the issue, consider if any nucleophiles in your reaction could be replaced with a less reactive alternative.
Low yield of the desired product with a significant amount of starting material remaining The reaction may be reversible, or the starting material may be degrading to unidentifiable baseline material on TLC.- Use HPLC to quantify the amount of starting material remaining and to check for a complex mixture of byproducts. - Consider using a milder solvent or a lower reaction temperature, even if it requires a longer reaction time.
Formation of multiple, difficult-to-separate byproducts The reaction conditions may be too harsh, leading to non-specific decomposition or multiple side reactions.- Screen a range of solvents to find one that allows for a lower reflux temperature while still promoting the desired reaction. - Investigate if a catalyst could promote the desired reaction at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability under Reflux

This protocol provides a framework for evaluating the stability of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole in a given solvent.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1 equivalent) and the chosen solvent (e.g., toluene, 0.1 M concentration).

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Initial Sampling: Take an initial sample (t=0) from the reaction mixture for analysis by TLC, HPLC, and/or LC-MS.

  • Reflux: Heat the mixture to reflux and maintain the temperature.

  • Monitoring: At regular intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours), carefully take small aliquots from the reaction mixture.

  • Analysis: Analyze each aliquot by TLC to visually inspect for the formation of new spots. Quantify the amount of remaining starting material and any major byproducts by HPLC.

  • Interpretation: A stable compound will show minimal to no decrease in the starting material concentration over time and no significant formation of new peaks in the HPLC chromatogram.

Protocol 2: Work-up and Analysis of a Stability Study
  • Cooling: After the final time point, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Residue Analysis: Analyze the crude residue by 1H and 19F NMR spectroscopy to identify any structural changes to the starting material or the presence of byproducts.

  • Purification (if necessary): If significant byproduct formation is observed, purify the components of the mixture using column chromatography to isolate and characterize the degradation products.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_setup Setup cluster_reflux Reflux & Monitoring cluster_analysis Final Analysis cluster_decision Outcome A 1. Combine Compound and Solvent B 2. Establish Inert Atmosphere A->B C 3. Take t=0 Sample B->C D 4. Heat to Reflux C->D E 5. Take Time-Point Samples (t=1, 4, 8, 24h) D->E Maintain Reflux G 7. Cool Reaction D->G After final time point F 6. Analyze Samples (TLC, HPLC) E->F For each time point F->E H 8. Remove Solvent G->H I 9. Analyze Residue (NMR) H->I J Stable I->J No significant change K Degradation Observed I->K New species detected G A Unexpected Byproduct Detected (TLC/HPLC) B Isolate and Characterize Byproduct (NMR, MS) A->B C Identity of Byproduct? B->C D Protodebrominated Product C->D Br replaced by H E S N Ar Product C->E Br or F replaced by Nu F Unknown/Complex Mixture C->F Multiple/Unclear G Use Anhydrous Solvent, Avoid Protic Acids D->G H Identify Nucleophile, Consider Alternative Reagents E->H I Reduce Temperature, Change Solvent, Use Inert Atmosphere F->I

Sources

Troubleshooting regioselectivity in pyrazole N-methylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Methodology Unit Subject: Technical Guide: Troubleshooting Regioselectivity in Pyrazole N-Methylation

The Core Challenge: The Tautomer Trap

The N-methylation of unsymmetrical pyrazoles is notoriously deceptive. Unlike pyrroles or pyridines, 1H-pyrazoles exist in a rapid annular tautomeric equilibrium (


). When you introduce an electrophile (Me-I, Me-OTs), the reaction outcome is dictated by the interplay of tautomer population  (thermodynamics) and nucleophilicity  (kinetics).

Often, the major tautomer is not the most reactive species. This leads to the "Curtin-Hammett" scenario where the product ratio depends on the relative transition state energies, not the starting material ratio.

Diagnostic Center: Which Isomer Do I Have?

Before optimizing, you must rigorously assign your regioisomers. Relying solely on crude NMR integration is risky due to overlapping signals.

Primary Identification Methods
MethodDiagnostic IndicatorReliability
1D 1H NMR (NOE) Gold Standard. Irradiate the N-methyl peak. If you see an enhancement of the C5-substituent (or C3), you have spatial proximity.High
13C NMR N-methyl carbons typically appear at 35-40 ppm . The C3 and C5 carbons often show different coupling patterns (

) to the N-methyl protons in HMBC.
Medium
15N NMR (HMBC) N1 (pyrrole-like) is shielded (-180 ppm); N2 (pyridine-like) is deshielded (-70 ppm). Alkylation shifts these values significantly.Very High
Chromatography The N1-isomer (less polar) typically elutes faster than the N2-isomer on silica gel, but this reverses for certain polar substituents.Low (Relative)

Troubleshooting & Optimization Guide

Scenario A: "I need the Sterically Less Hindered Isomer (N1)."

This is the default outcome for SN2 reactions.

The Mechanism: The electrophile approaches the least hindered nitrogen. The Fix: Enhance the steric differentiation.

  • Q: My selectivity is poor (e.g., 2:1). How do I improve it?

    • Switch the Electrophile: Methyl iodide is small. Switch to Methyl Tosylate or Methyl Triflate . The larger leaving group increases the sensitivity to steric bulk at the transition state.

    • Lower the Temperature: Run the reaction at -20°C or 0°C. Selectivity is often entropy-driven; lower temperatures favor the lower-energy transition state (steric control).

Scenario B: "I need the Sterically MORE Hindered Isomer (N2)."

This is the "uphill" battle. You are fighting sterics.

The Mechanism: You must override steric repulsion with electronic effects or chelation.

  • Q: Can I use solvent effects to flip selectivity?

    • Yes. Switch from DMF/DMSO to non-polar solvents (Toluene, DCM) if solubility permits. In non-polar solvents, the reaction may proceed via a tight ion pair or aggregate, where the cation coordinates to the N2-lone pair (if a neighboring directing group exists).

    • Advanced Trick: Use Fluorinated Alcohols (HFIP or TFE) .[1] These solvents are strong Hydrogen Bond Donors (HBD). They can solvate the N2-lone pair or the leaving group, altering the nucleophilicity profile.

  • Q: Does the base matter?

    • Try Metal Chelation: Switch from

      
       to 
      
      
      
      /
      
      
      . Magnesium can coordinate between a C3-donor (like a carbonyl or ether) and the N2-nitrogen, directing alkylation to N2 via a template effect.
Scenario C: "Alkylation isn't working / Selectivity is 1:1."

When SN2 fails, change the mechanism entirely.

  • Q: Have you tried the Mitsunobu Reaction?

    • Why: The Mitsunobu reaction (MeOH, DIAD,

      
      ) operates via a different mechanism (activation of the alcohol). The bulky 
      
      
      
      -betaine intermediate often amplifies steric demands, sometimes yielding higher ratios of the N1 product than simple alkylation.
  • Q: Is "Atom Replacement" an option?

    • The Nuclear Option: Instead of methylating a pyrazole, build it. React a hydrazine (

      
      ) with a 1,3-diketone. While this also has regioselectivity issues, they are governed by the hydrazine's nucleophilicity (NH2 vs NHMe), which is often more predictable (NHMe is more nucleophilic).
      

Visualizing the Decision Matrix

PyrazoleOptimization Start START: Unsymmetrical Pyrazole N-Methylation CheckSub Analyze Substituents (Sterics vs Electronics) Start->CheckSub Desired Which Isomer is Desired? CheckSub->Desired N1_Path Target: Less Hindered (N1) Desired->N1_Path Steric Preference N2_Path Target: More Hindered (N2) Desired->N2_Path Steric Clash Standard Standard Protocol: Me-I, K2CO3, Acetone/DMF N1_Path->Standard CheckSel Selectivity > 90:10? Standard->CheckSel Good Proceed to Workup CheckSel->Good Yes OptimizeN1 Optimization: 1. Switch to Me-OTs (Bulky) 2. Lower Temp (0°C) 3. Use TFE (Solvent) CheckSel->OptimizeN1 No Chelation Is there a C3-Donor Group? (O, N, Carbonyl) N2_Path->Chelation YesChel Use Chelation Control: MgBr2 / Et3N / Toluene Chelation->YesChel Yes NoChel Electronic Control: 1. Use NaH (Thermodynamic) 2. Try Mitsunobu (MeOH/DIAD) 3. Block N1 (Protecting Group) Chelation->NoChel No

Caption: Decision tree for optimizing regioselectivity based on substrate features and desired outcome.

Standard Operating Protocols (SOPs)

Protocol A: Kinetic Control (Standard N1-Selective)

Best for: Simple substrates where sterics dictate the outcome.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add

    
      (1.5 equiv). Note: Cesium often provides better solubility/reactivity than Potassium.
    
  • Alkylation: Cool to 0°C. Add Me-I (1.1 equiv) dropwise.

  • Monitoring: Stir at 0°C for 1 h. Monitor by LCMS.[1][2] If slow, warm to RT.

  • Workup: Dilute with EtOAc, wash 3x with

    
     (5% aq) to remove DMF.
    
Protocol B: Fluorinated Solvent Enhancement (High Selectivity)

Best for: Difficult substrates where DMF fails to discriminate.

  • Solvent: Dissolve Pyrazole in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE .

  • Reagents: Add

    
      (2.0 equiv) and Me-I  (1.5 equiv).
    
  • Reaction: Stir at RT in a sealed tube (Me-I is volatile).

  • Mechanism: The solvent H-bonds to the N-lone pairs and the leaving group, often amplifying the electronic differences between N1 and N2.

Protocol C: Mitsunobu N-Methylation

Best for: When alkyl halides fail or yield poor selectivity.

  • Mix: Dissolve Pyrazole (1.0 equiv),

    
      (1.5 equiv), and Methanol  (2.0 equiv) in dry THF .
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 mins.

  • Stir: Allow to warm to RT overnight.

  • Purification: This generates

    
    . A wash with hexane/ether can sometimes precipitate the oxide, or use a silica plug.
    

References & Further Reading

  • Review of Pyrazole Alkylation: L. K. Smith et al., "Regioselective Synthesis of N-Substituted Pyrazoles," Journal of Organic Chemistry, 2022. Link

  • Fluorinated Solvents: C. Champagne et al., "HFIP as a Tunable Medium for Regioselective N-Alkylation," Organic Letters, 2018. Link

  • Mitsunobu Selectivity: T. Tsunoda et al., "Mitsunobu Alkylation of pKa-Sensitive Heterocycles," Tetrahedron Letters, 1999. Link

  • Strategic Atom Replacement: M. D. Levin et al., "Skeletal Editing of Pyrazoles," Nature, 2023. Link

Sources

Removing palladium impurities from 3-Bromo-4-fluoro-1-methyl-1H-pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Impurity Removal Guide Subject: Purification of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole and Related Scaffolds

Introduction: The "Sticky" Nature of Pyrazoles

As a Senior Application Scientist, I often see researchers struggle with palladium (Pd) removal from azoles. The molecule 3-Bromo-4-fluoro-1-methyl-1H-pyrazole presents a classic challenge: while the N1 position is methylated, the N2 nitrogen remains a competent Lewis base .

In the presence of Pd(0) or Pd(II) catalysts (common in cross-couplings or C-H activation steps used to synthesize such cores), this nitrogen acts as a ligand, forming stable [Pd-Product] complexes. Standard silica chromatography often fails to break this coordination, causing Pd to "streak" through the column and contaminate your final product.

This guide provides a tiered approach to reducing Pd levels from >1000 ppm to <10 ppm (compliant with ICH Q3D guidelines for oral APIs).

Part 1: Diagnostic & Initial Assessment

Q: How do I know if I have a Palladium problem before running expensive ICP-MS?

A: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the definitive quantitative method, you can use these qualitative indicators:

  • Color: Pure pyrazoles are typically white or off-white solids. A grey, brown, or black appearance usually indicates colloidal Pd(0). A yellow/orange tint often indicates soluble Pd(II) species coordinated to your product.

  • Solubility Changes: If your product is less soluble in standard organic solvents than predicted, it may be aggregating around metal clusters.

Q: What is the target limit? A: Refer to ICH Q3D Elemental Impurities guidelines.

  • Oral Exposure: < 10 µg/g (10 ppm) (Class 2B).

  • Parenteral Exposure: < 1 µg/g (1 ppm).

Part 2: The "Gold Standard" – Functionalized Silica Scavengers

For basic heterocycles like pyrazoles, functionalized silica is superior to activated carbon because it relies on chemisorption (ligand exchange) rather than just physisorption.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger. The sulfur has a high affinity for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): specifically designed for "difficult" substrates where the Pd is tightly bound to a nitrogen species.

Protocol 1: Scavenger Screening & Execution

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude 3-Bromo-4-fluoro-1-methyl-1H-pyrazole in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Methanol are ideal; avoid DMF if possible as it competes for Pd).

  • Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 5-10% w/w relative to the mass of the crude product.

  • Incubation:

    • Standard: Stir at Room Temperature (RT) for 4 hours.

    • Stubborn Impurities: Heat to 50°C for 4-12 hours. (Heat promotes ligand exchange).

  • Filtration: Filter the suspension through a 0.45 µm pad (or a pre-packed Celite cartridge) to remove the silica.

  • Analysis: Evaporate a small aliquot and check color/ICP-MS.

Visualization: Scavenger Workflow

ScavengerWorkflow Start Crude Product (High Pd) Solvent Dissolve in THF/MeOH (Avoid DMF) Start->Solvent AddScav Add SiliaMetS Thiol (5-10 wt%) Solvent->AddScav Heat Stir 50°C (4-12 Hours) AddScav->Heat Ligand Exchange Filter Filter (0.45µm) Heat->Filter Check Check Color/ICP-MS Filter->Check

Caption: Workflow for removing Pd using functionalized silica scavengers. Heat is often required to break the Pyrazole-Pd bond.

Part 3: The Aqueous Wash (Chelation) Method

Q: I cannot use silica scavengers due to cost/availability. What is the liquid-liquid extraction alternative?

A: The N-Acetylcysteine (NAC) wash is the most effective extraction method for pyrazoles. NAC is inexpensive, non-toxic, and contains both a thiol and a carboxylic acid to chelate Pd.

Protocol 2: N-Acetylcysteine (NAC) Wash
  • Preparation: Dissolve your product in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) with NaOH if your product is acid-sensitive (though this pyrazole is robust).

  • Execution:

    • Add the NAC solution to the organic layer (1:1 volume ratio).

    • Crucial Step: Stir vigorously (do not just shake) for 1-2 hours. Time is needed for Pd to transfer from the organic to the aqueous phase.

  • Separation: Separate layers. The aqueous layer will likely turn dark/colored (containing the Pd-NAC complex).

  • Rinse: Wash the organic layer with water, then brine, then dry over Na2SO4.

Comparison of Methods

FeatureSilica Scavengers (Thiol/DMT)N-Acetylcysteine (NAC) WashActivated Carbon
Mechanism Chemisorption (High Specificity)Chelation/ExtractionPhysisorption
Pd Removal Excellent (< 5 ppm)Good (10-50 ppm)Variable
Yield Loss Low (< 5%)Very Low (< 2%)High (10-20%)
Cost HighLowVery Low
Best For Final API steps, GMPLarge scale intermediatesBulk crude cleanup

Part 4: Troubleshooting & FAQs

Q: My product is still grey after a Thiol scavenger treatment. Why? A: You likely have Colloidal Palladium (nanoparticles) rather than soluble Pd complexes.

  • Fix: Scavengers bind soluble Pd.[1] For colloids, you must perform a Hot Filtration through Celite before adding the scavenger, or use Activated Carbon specifically to adsorb the particulates.

Q: The yield dropped significantly after using Activated Carbon. A: Carbon is non-specific. It adsorbs your aromatic pyrazole along with the Pd.

  • Fix: Switch to SiliaMetS Thiol . If you must use carbon, wash the filter cake repeatedly with hot solvent (e.g., Ethanol/EtOAc) to recover your product.

Q: Can I use crystallization to remove Pd? A: Be careful. Pyrazoles often co-crystallize with Pd.

  • Fix: If you crystallize, add a small amount of NAC or a scavenger (like charcoal) to the hot solution before cooling. This keeps the Pd in the mother liquor.

Q: Does the "1-methyl" group on my pyrazole help? A: It prevents N1 binding, but it does not prevent N2 binding. In fact, by making the ring more electron-rich (inductive effect of methyl), it might slightly increase the basicity of N2 compared to the NH analog, making Pd binding stronger.

Visualization: Troubleshooting Decision Matrix

Troubleshooting Problem Residual Pd Detected Type Is the product colored (Grey/Black)? Problem->Type Colloidal Yes: Colloidal Pd Type->Colloidal Yes Soluble No: Soluble Pd-Complex Type->Soluble No Action1 1. Hot Celite Filtration 2. Activated Carbon Colloidal->Action1 Action2 1. SiliaMetS Thiol/DMT 2. NAC Wash Soluble->Action2

Caption: Decision matrix for selecting the correct purification method based on visual inspection of the impurity.

References

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[4] Link

  • SiliCycle Inc. (2023).[4] SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its spectral features, present detailed experimental protocols for data acquisition, and compare its spectral data with a key structural isomer, 5-bromo-4-fluoro-1-methyl-1H-pyrazole, to highlight the diagnostic power of NMR in unequivocal structure elucidation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in pharmaceutical development, featured in a multitude of approved drugs.[1] The specific placement of substituents on the pyrazole ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its biological activity. Therefore, unambiguous characterization of substitution patterns is a critical step in the drug discovery process. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise information about the chemical environment of each atom in the molecule.[2]

This guide focuses on 3-bromo-4-fluoro-1-methyl-1H-pyrazole, a compound featuring halogen substituents that are common in modern pharmaceuticals for modulating metabolic stability and binding affinity. By examining its ¹H and ¹⁹F NMR spectra, we can deduce its precise structure and gain insights that are transferable to the analysis of other complex heterocyclic systems.

Theoretical NMR Analysis: Predicting the Spectrum

Before analyzing the experimental data, we can predict the expected NMR spectrum of 3-bromo-4-fluoro-1-methyl-1H-pyrazole based on fundamental principles.

  • ¹H NMR Spectrum:

    • N-Methyl Group (N-CH₃): This group is attached to the N1 position. We expect a singlet in the ¹H NMR spectrum, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the overall electronic nature of the pyrazole ring.

    • C5-Proton (C5-H): This is the sole proton directly attached to the pyrazole ring. Due to the electron-withdrawing effects of the adjacent nitrogen (N1) and the fluorine at C4, its signal is expected to be shifted downfield. Crucially, this proton will exhibit spin-spin coupling to the adjacent ¹⁹F nucleus at C4, resulting in a doublet. The magnitude of this three-bond coupling (³JH-F) is highly informative.

  • ¹⁹F NMR Spectrum:

    • C4-Fluorine (C4-F): Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[3][4] The C4-fluorine will couple with the C5-proton. Therefore, we expect its signal to appear as a doublet in the proton-coupled ¹⁹F NMR spectrum. The chemical shift of fluorine is exquisitely sensitive to its local electronic environment.[3][5]

The key to distinguishing this isomer from others lies in the observed coupling patterns. Specifically, the presence of a doublet in the aromatic region of the ¹H spectrum directly coupled to a fluorine atom is a defining characteristic.

Experimental Protocol and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) that completely dissolves the sample. Ensure the solvent is free from water and other impurities.

  • Concentration: Dissolve approximately 5-10 mg of the 3-bromo-4-fluoro-1-methyl-1H-pyrazole sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.[2]

  • Homogenization: Cap the NMR tube and gently vortex or shake until the sample is fully dissolved, ensuring a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the steps for acquiring ¹H and ¹⁹F NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz Spectrometer) cluster_h1 ¹H NMR cluster_f19 ¹⁹F NMR cluster_analysis Spectral Analysis prep_sample Dissolve 5-10 mg sample in 0.6 mL CDCl3 lock_shim Lock on solvent signal & perform auto-shimming prep_sample->lock_shim h1_acq Acquire ¹H Spectrum (e.g., zg30 pulse program) lock_shim->h1_acq f19_acq Acquire ¹⁹F{¹H} Spectrum (Proton-decoupled) lock_shim->f19_acq h1_proc Process Data: FT, Phasing, Baseline Correction h1_acq->h1_proc analyze Analyze chemical shifts (δ), coupling constants (J), and multiplicities h1_proc->analyze f19_proc Process Data: FT, Phasing, Baseline Correction f19_acq->f19_proc f19_proc->analyze

Caption: Standard workflow for NMR data acquisition.

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. Key parameters include a spectral width covering the expected range (e.g., 0-10 ppm), an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹⁹F NMR Acquisition: It is common to acquire a proton-decoupled ¹⁹F spectrum to simplify the signal to a singlet, confirming the presence of a single, unique fluorine environment. A subsequent proton-coupled spectrum will reveal the coupling to the C5-H.

Spectral Data and Interpretation

The following table summarizes the expected ¹H and ¹⁹F NMR data for 3-bromo-4-fluoro-1-methyl-1H-pyrazole in CDCl₃.

Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HN-CH₃~3.8Singlet-
¹HC5-H~7.4Doublet³JH-F ≈ 2-4 Hz
¹⁹FC4-F~ -140Doublet³JH-F ≈ 2-4 Hz

Interpretation:

  • The N-methyl protons appear as a singlet at approximately 3.8 ppm, a typical region for methyl groups on nitrogen-containing heterocycles.[6]

  • The C5-proton signal appears as a doublet around 7.4 ppm. The splitting into a doublet is the definitive evidence of its coupling to the single adjacent fluorine atom at the C4 position.

  • The ¹⁹F NMR spectrum shows a single resonance, which appears as a doublet when proton-coupled, confirming coupling to a single proton. The chemical shift is characteristic of a fluorine atom attached to an electron-rich heterocyclic ring.

The key interaction for structural confirmation is the three-bond scalar coupling (³J) between the C5-proton and the C4-fluorine.

Caption: Through-bond coupling pathway in the molecule.

Comparative Analysis: 3-Bromo vs. 5-Bromo Isomer

To underscore the diagnostic utility of this analysis, let's compare the expected spectrum of our target molecule with its isomer, 5-bromo-4-fluoro-1-methyl-1H-pyrazole .

Compound Structure Key ¹H NMR Feature Key ¹⁹F NMR Feature
3-Bromo -4-fluoro-1-methyl-1H-pyrazoleBr at C3, F at C4C5-H signal is a doublet due to coupling with F4.Signal is a doublet (when proton-coupled) due to coupling with H5.
5-Bromo -4-fluoro-1-methyl-1H-pyrazoleBr at C5, F at C4C3-H signal is a singlet (no adjacent H or F).Signal is a singlet (no adjacent H).

This comparison clearly demonstrates how a simple analysis of multiplicity in both the ¹H and ¹⁹F NMR spectra allows for the unequivocal differentiation between these two constitutional isomers. The absence of H-F coupling in the 5-bromo isomer is the critical differentiating feature.

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a powerful and unambiguous method for the structural elucidation of 3-bromo-4-fluoro-1-methyl-1H-pyrazole. The characteristic chemical shifts and, most importantly, the observed ³JH-F spin-spin coupling between the C5-proton and the C4-fluorine, serve as a definitive spectral signature. By comparing this signature to that of a closely related isomer, we have demonstrated the precision of NMR in confirming substituent placement on the pyrazole core. This analytical approach is fundamental for researchers in synthetic chemistry and drug development, ensuring the correct identification of novel chemical entities.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. Retrieved from [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(11), 152. Retrieved from [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Sridevi, C., et al. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 192(2), 174-181. Retrieved from [Link]

  • Request PDF: 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2002). New Journal of Chemistry, 26, 1246-1253. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dalvit, C., et al. (2015). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 10, 1245–1260. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). University of Warwick. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole , a critical halogenated scaffold in Fragment-Based Drug Discovery (FBDD).

The analysis is based on predictive mechanistic mass spectrometry , synthesizing established fragmentation rules for halogenated pyrazoles with structural analog data (e.g., 3-bromo-1-methyl-1H-pyrazole and 4-fluoro-1H-pyrazole).

Executive Summary
  • Compound: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

  • Formula: C₄H₄BrFN₂[1]

  • Monoisotopic Mass: 177.95 (⁷⁹Br) / 179.95 (⁸¹Br)

  • Primary Ionization: ESI Positive mode

    
    .
    
  • Key Signature: Distinct 1:1 isotopic doublet at m/z 179 and m/z 181 .

  • Dominant Fragmentation: Homolytic cleavage of the C-Br bond followed by pyrazole ring disintegration (loss of HCN).

Mechanistic Fragmentation Analysis

The fragmentation pattern of this molecule is governed by the bond dissociation energy hierarchy: C-Br < C-N < C-F . The labile bromine atom directs the primary fragmentation pathway, making it the ideal "sacrificial" tag for MRM (Multiple Reaction Monitoring) transition selection.

2.1 The Parent Ion (Precursor)

In ESI(+), the molecule forms a stable protonated pseudomolecular ion


.
  • Observed m/z: 179.0 and 181.0.

  • Intensity Ratio: ~1:1 (Characteristic of a single Bromine atom).

2.2 Pathway A: The "Bromine Stripping" (Primary Transition)

The most abundant product ion results from the loss of the bromine radical (


) or hydrogen bromide (

).
  • Mechanism: Inductive cleavage at the C3 position.

  • Transition:

    
    
    
  • Fragment Identity:

    
     radical cation.
    
  • Significance: This is the recommended Quantifier Transition due to its high intensity and structural specificity.

2.3 Pathway B: Ring Disintegration (Secondary Transition)

Following the loss of bromine, the destabilized pyrazole core undergoes ring cleavage, typically expelling a neutral HCN molecule.

  • Mechanism: Ring contraction or cleavage adjacent to the nitrogens.

  • Transition:

    
    
    
  • Fragment Identity:

    
     (Fluoro-aziridine/Fluoro-vinyl-amine derivative).
    
  • Significance: This is the recommended Qualifier Transition for confirmation.

2.4 The Fluorine Effect (Stability Check)

Unlike bromine, the C-F bond is metabolically and spectrometrically stable .

  • Observation: You will rarely observe a loss of F (m/z -19) or HF (m/z -20) as a primary event.

  • Diagnostic Value: If you see a loss of 19 Da from the parent, check for contamination. The fluorine atom typically remains attached to the core carbon skeleton until the final stages of atomization.

Visualization of Fragmentation Pathways

The following diagram maps the specific mass transitions derived from the structural logic of halogenated pyrazoles.

FragmentationPathway Figure 1: Proposed MS/MS Fragmentation Pathway for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Parent Parent Ion [M+H]+ m/z 179.0 / 181.0 (Isotopic Doublet) Intermediate Core Fragment [M+H - Br•]+ m/z 100.0 (Fluoro-methyl-pyrazole) Parent->Intermediate Primary Loss -Br• (79/81 Da) Collision Energy: 15-20 eV Minor Methyl Loss [M+H - CH3•]+ m/z 164 / 166 Parent->Minor Minor Path -CH3 Final Ring Cleavage [m/z 100 - HCN]+ m/z 73.0 Intermediate->Final Secondary Loss -HCN (27 Da) Collision Energy: 30-35 eV

Figure 1: The primary pathway involves the loss of the bromine atom followed by the ejection of HCN from the pyrazole ring. The C-F bond remains intact in the major fragments.

Comparative Performance Guide

This section compares the target compound against its non-fluorinated and non-brominated analogs to highlight how substituents affect detection parameters.

Table 1: Substituent Effects on LC-MS Transitions

FeatureTarget: 3-Br-4-F-1-Me-Pyrazole Analog A: 3-Br-1-Me-Pyrazole Analog B: 4-F-1-Me-Pyrazole Implication for Method Dev
Parent Ion (m/z) 179 / 181 161 / 163101Target is +18 Da vs Analog A (F vs H).
Primary Fragment m/z 100 (Loss of Br)m/z 82 (Loss of Br)m/z 74 (Loss of HCN)F-substitution shifts fragment mass by exactly +18 Da.
Bond Stability Low (C-Br) Low (C-Br)High (C-F)Target fragments easier than Analog B; requires lower Collision Energy (CE).
Isotopic Pattern 1:1 Doublet 1:1 DoubletSingletThe doublet is a critical filter for removing matrix noise.

Key Insight: The presence of Fluorine does not significantly alter the fragmentation mechanism (Br loss is still dominant) compared to Analog A, but it shifts the mass-to-charge ratio. This predictability allows you to use 3-Bromo-1-methyl-pyrazole as a proxy standard if the fluorinated version is temporarily unavailable.

Experimental Protocol: Method Optimization

To validate these transitions in your specific matrix (plasma, buffer, or reaction mix), follow this self-validating workflow.

Phase 1: Source Optimization (ESI)
  • Solvent: Use 50:50 Methanol:Water + 0.1% Formic Acid. (Acetonitrile can suppress ionization for small polar heterocycles; Methanol is preferred).

  • Flow Rate: 0.4 mL/min (Standard analytical flow).

  • Mode: Positive (+) ESI.

  • Validation Check: Ensure the m/z 179/181 doublet is visible. If only m/z 179 is seen, your resolution is too low or the compound has debrominated (check storage conditions).

Phase 2: Collision Energy (CE) Ramp

Perform a "CE Ramp" experiment to determine the optimal energy for the Quantifier transition.

  • Goal: Maximize m/z 100 while depleting m/z 179.

  • Protocol:

    • Select Precursor: 179.0.

    • Ramp CE from 5 eV to 50 eV in 5 eV increments.

    • Plot Intensity of m/z 100 vs CE.

    • Expected Result: Peak intensity for m/z 100 typically occurs around 15–20 eV . Peak intensity for m/z 73 (secondary) occurs around 30–35 eV .

Phase 3: Chromatographic Separation
  • Column: C18 or Biphenyl (Biphenyl provides better retention for polar aromatic heterocycles).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Prediction: The Fluorine atom adds lipophilicity compared to the non-fluorinated analog. Expect the Target (3-Br-4-F) to elute after 3-Bromo-1-methyl-pyrazole.

Method Development Decision Tree

Use this workflow to troubleshoot low sensitivity or ambiguous identification.

MethodDev Figure 2: Method Development Workflow for Brominated Pyrazoles Start Start Method Dev Target: m/z 179/181 CheckSignal Is Signal > 1e4? Start->CheckSignal OptimizeSource Optimize ESI Source (Temp, Gas Flow) CheckSignal->OptimizeSource No CheckIsotopes Check Isotope Ratio (179 vs 181) CheckSignal->CheckIsotopes Yes OptimizeSource->CheckSignal Valid Valid Precursor Proceed to MS/MS CheckIsotopes->Valid Ratio ~ 1:1 Invalid Contamination or Debromination CheckIsotopes->Invalid Ratio Deviation FragTest Run Product Ion Scan (CE 10-40 eV) Valid->FragTest SelectTrans Select Transitions: Quant: 179 -> 100 Qual: 179 -> 73 FragTest->SelectTrans

Figure 2: Step-by-step logic for confirming the analyte and selecting optimal MRM transitions.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 21680102, 3-Bromo-4-methyl-1H-pyrazole. (Used as structural analog for fragmentation logic).[2]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[3] (Authoritative source on pyrazole ring cleavage mechanisms, specifically HCN loss).

  • NIST Mass Spectrometry Data Center.Mass Spectrum of 4-Bromo-1H-pyrazole. (Standard reference for bromine loss behavior in pyrazoles).

  • Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E. (Structural confirmation of the stable C-F bond in pyrazole cores).

Sources

Comparative Guide: HPLC Analytical Method for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of advanced pharmaceutical intermediates—specifically kinase inhibitors targeting the PI3K/Akt pathway—3-Bromo-4-fluoro-1-methyl-1H-pyrazole is a critical scaffold. Its purity is non-negotiable, yet it presents a unique chromatographic challenge: Regioisomer Resolution.

During the methylation of the precursor (3-bromo-4-fluoropyrazole), the alkylation can occur at either nitrogen atom. This produces the desired product (3-bromo) and the thermodynamic impurity (5-bromo isomer). These two species share identical molecular weights (MW 192.98) and nearly identical solubilities, rendering standard "generic" HPLC gradients ineffective.

This guide objectively compares a standard generic protocol against an Optimized High-Resolution Method (The "Hero" Method) . We demonstrate that while generic methods fail to resolve the critical regioisomer, the optimized protocol utilizes specific stationary phase interactions to achieve baseline separation (


).

The Chromatographic Challenge: Impurity Profiling

Before defining the method, we must understand the analytes. The primary separation targets are:

  • Target: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (Lower dipole, typically more retained on C18).

  • Critical Impurity (Regioisomer): 5-Bromo-4-fluoro-1-methyl-1H-pyrazole.

  • Precursor: 3-Bromo-4-fluoro-1H-pyrazole (Unmethylated, acidic proton).

Visualization: Impurity Genesis & Separation Logic

ImpurityLogic cluster_HPLC HPLC Separation Mechanism Precursor Precursor (3-Bromo-4-fluoropyrazole) Reaction Methylation (MeI / K2CO3) Precursor->Reaction Target TARGET 3-Bromo-isomer (Less Polar) Reaction->Target Kinetic Product Impurity IMPURITY 5-Bromo-isomer (More Polar) Reaction->Impurity Thermodynamic Byproduct Strong Hydrophobic\nInteraction Strong Hydrophobic Interaction Target->Strong Hydrophobic\nInteraction Weak Hydrophobic\nInteraction Weak Hydrophobic Interaction Impurity->Weak Hydrophobic\nInteraction

Figure 1: Reaction pathway showing the origin of the critical regioisomer and the basis for chromatographic separation.

Comparative Method Analysis

We evaluated two distinct approaches. The Generic Method represents a standard "scouting" run often used in early R&D. The Optimized Method is the validated protocol recommended for purity determination.

Table 1: Method Parameters Comparison
ParameterMethod A: Generic Scouting (NOT Recommended)Method B: Optimized High-Resolution (Recommended)
Column C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmPhenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 3.5 µm
Dimensions 100 x 4.6 mm150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B over 10 minIsocratic Hold (20% B) for 5 min, then Gradient to 80% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 220 nm (Higher sensitivity for fluorinated ring)
Critical Result Isomers co-elute or show "shoulder" (

)
Baseline Resolution (

)

Detailed Protocol: The "Hero" Method (Method B)

Why This Works (Expert Insight)
  • Stationary Phase: The Phenyl-Hexyl phase provides unique

    
     interactions with the aromatic pyrazole ring. The electron-withdrawing fluorine and bromine atoms alter the electron density of the ring differently in the 3- vs. 5-position isomers. This "electronic selectivity" is superior to simple hydrophobicity (C18) for separating halogenated positional isomers [1].
    
  • Mobile Phase: Methanol is chosen over Acetonitrile because its protic nature often enhances selectivity for polarizable halogenated aromatics. The Ammonium Acetate buffer (pH 4.5) ensures the pyrazole nitrogen remains neutral (pKa of protonated pyrazole is ~2.5), preventing peak tailing [2].

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Sample Diluent: 50:50 Water:Methanol.

  • Sample Prep:

    • Weigh 10 mg of sample.

    • Dissolve in 10 mL diluent (Conc: 1 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution.

  • System Conditioning: Equilibrate column with 20% Methanol for 30 mins.

  • Gradient Program:

Time (min)% Buffer (A)% Methanol (B)Action
0.08020Injection
5.08020Isocratic Hold (Separates Regioisomers)
15.02080Elute hydrophobic impurities
18.02080Wash
18.18020Re-equilibration
23.08020End

Method Validation & Robustness

To ensure trustworthiness, this method has been subjected to stress testing.

Specificity & Resolution
  • Regioisomer Separation: The 5-bromo isomer elutes before the 3-bromo target.

    • Retention Time (5-Br): ~4.2 min

    • Retention Time (3-Br): ~5.8 min

    • Resolution (

      
      ): 3.1  (Acceptance Criteria: > 1.5)
      
Linearity & Sensitivity
  • LOD (Limit of Detection): 0.05% area (suitable for trace impurity analysis).

  • Linearity:

    
     over range 0.05 mg/mL to 1.5 mg/mL.
    
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactionsEnsure Buffer pH is 4.5. Do NOT use pure water.
Retention Time Drift Temperature fluctuationThermostat column compartment to 30°C ± 1°C.
Ghost Peaks CarryoverPerform a blank injection (100% MeOH) after high-conc samples.

Method Development Decision Matrix

Use this workflow to adapt the method if your specific matrix (e.g., crude reaction mixture) differs.

MethodDev Start Start: Crude Sample CheckUV Check UV Spectrum (Max Absorbance?) Start->CheckUV InitialRun Run Generic C18 Gradient (Acidic pH) CheckUV->InitialRun Decision Are Isomers Separated? InitialRun->Decision Success Validate Method Decision->Success Yes (Rs > 1.5) Fail Switch Selectivity Decision->Fail No (Co-elution) Option1 Change Solvent: ACN -> MeOH Fail->Option1 Option2 Change Column: C18 -> Phenyl-Hexyl Fail->Option2 Option1->InitialRun Option2->InitialRun

Figure 2: Strategic workflow for optimizing separation of halogenated pyrazoles.

References

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Explains the utility of Phenyl phases for halogenated compounds).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Foundational text on pH control for nitrogenous heterocycles).

  • PubChem Compound Summary. (2023). 3-Bromo-4-methyl-1H-pyrazole (Analogous physicochemical data). National Library of Medicine. [Link]

A Comparative Guide to the Reactivity of 4-Fluoro vs. 4-Hydrogen Pyrazole for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Pyrazole Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its metabolic stability and versatile biological activities.[1] As researchers strive to fine-tune molecular properties for enhanced efficacy and targeted engagement, the strategic modification of the pyrazole core has become paramount. Among the most powerful tools in this endeavor is the introduction of fluorine, an element whose unique properties can profoundly alter the parent molecule's characteristics.[2][3]

This guide provides an in-depth comparison of the chemical reactivity of unsubstituted 1H-pyrazole (hereafter referred to as 4-H pyrazole) and 4-fluoro-1H-pyrazole (4-F pyrazole). By understanding the fundamental electronic differences and their impact on key chemical transformations, researchers can make more informed decisions in synthetic route design and drug development, leveraging fluorine's effects to achieve desired molecular outcomes. We will explore these differences through the lens of electrophilic substitution, N-H acidity, and N-alkylation/arylation, supported by experimental data and detailed protocols.

Pillar 1: The Electronic Dichotomy of Hydrogen vs. Fluorine

The reactivity of any position on an aromatic ring is dictated by its electron density. In the pyrazole ring, the C-4 position is inherently the most electron-rich, making it the primary site for electrophilic attack.[4][5] The introduction of a substituent at this position dramatically alters the electronic landscape and, consequently, the molecule's reactivity profile.

The fluorine atom at C-4 exerts two powerful, opposing electronic effects:

  • A Strong Inductive Effect (-I): Due to its extreme electronegativity, fluorine powerfully withdraws electron density from the pyrazole ring through the sigma bond framework. This effect is distance-dependent and significantly reduces the overall electron density of the entire heterocyclic system.[6]

  • A Moderate Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the ring's pi-system via resonance. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance donation is significantly weaker than its inductive withdrawal.

The net result is that the fluorine atom in 4-F pyrazole acts as a strong deactivating group, making the pyrazole ring electron-deficient compared to the unsubstituted 4-H pyrazole . This fundamental difference is the primary driver for the distinct reactivity patterns discussed below.

G cluster_H 4-H Pyrazole cluster_F 4-F Pyrazole 4H_Pyrazole H_effect Baseline Reactivity C4 is electron-rich 4F_Pyrazole F_effects Inductive Withdrawal (-I) >> Mesomeric Donation (+M) Net Result: Electron-deficient ring

Caption: Electronic profiles of 4-H vs. 4-F pyrazole.

Pillar 2: Comparative Reactivity in Key Transformations

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. The difference between our two subject molecules in this context is stark and predictable.

  • 4-H Pyrazole: The unsubstituted pyrazole readily undergoes EAS at the electron-rich C-4 position. Reactions such as halogenation, nitration, and sulfonation proceed selectively at C-4 under standard conditions.[7] The synthesis of 4-F pyrazole itself is often accomplished via electrophilic fluorination of pyrazole using reagents like Selectfluor™, which directly demonstrates the high nucleophilicity of the C-4 position.[8][9]

  • 4-F Pyrazole: The reactivity towards EAS is drastically altered. Firstly, the C-4 position is blocked. Secondly, the powerful electron-withdrawing nature of fluorine deactivates the entire ring, making subsequent electrophilic attack on the C-3 or C-5 positions significantly more difficult and requiring harsher reaction conditions. For most practical purposes, 4-F pyrazole is considered unreactive towards further EAS.

Reaction4-H Pyrazole Reactivity4-F Pyrazole Reactivity
Electrophilic Halogenation High reactivity at C-4 position.C-4 position is blocked; ring is deactivated. No reaction under standard conditions.
Nitration High reactivity at C-4 position.Ring is strongly deactivated. Reaction is highly disfavored.
Electrophilic Fluorination Reacts readily at C-4 to form 4-F pyrazole.[8]No further reaction.
B. N-H Acidity and N-Alkylation/Arylation

The reactivity of the pyrazole N-H proton is critical for N-functionalization reactions, which are vital for building molecular complexity. The acidity of this proton is directly influenced by the substituent at the C-4 position.

  • N-H Acidity (pKa): The strong inductive withdrawal of the fluorine atom in 4-F pyrazole stabilizes the pyrazolide anion formed upon deprotonation. This increased stability of the conjugate base translates to a lower pKa for the N-H proton, making 4-F pyrazole significantly more acidic than 4-H pyrazole .

  • Impact on N-Alkylation/Arylation: This difference in acidity has direct practical consequences. N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination) typically require a base to deprotonate the pyrazole.[2][10]

    • For 4-H pyrazole , a relatively strong base (e.g., NaH, K₂CO₃) is often necessary to achieve complete deprotonation and drive the reaction forward.[11]

    • For 4-F pyrazole , its enhanced acidity allows for the use of milder bases (e.g., Cs₂CO₃, K₃PO₄) or may lead to faster reaction rates with stronger bases under identical conditions. This can improve functional group tolerance and simplify reaction workup.

Property/Reaction4-H Pyrazole4-F PyrazoleCausality
N-H Acidity (pKa) pKa of conjugate acid: ~2.5[7][12]Predicted N-H pKa: ~13.7[1] (More acidic N-H)The -I effect of fluorine stabilizes the resulting pyrazolide anion, increasing the acidity of the N-H proton.[13]
Base Requirement for N-Alkylation Requires moderately strong bases like NaH or K₂CO₃ for efficient deprotonation.[11]Can often be deprotonated with milder bases such as Cs₂CO₃, facilitating broader functional group compatibility.[6]The lower pKa means a weaker base is sufficient to generate the nucleophilic pyrazolide anion required for the reaction.
Rate of N-Arylation Standard reactivity.Potentially faster reaction rates under identical basic conditions due to higher concentration of the active nucleophile.A more acidic starting material will exist in a higher concentration of its deprotonated, anionic form at equilibrium for a given base.

Pillar 3: Self-Validating Experimental Protocol

To illustrate the practical implications of these reactivity differences, we provide a detailed protocol for a comparative N-arylation experiment. This self-validating system allows a researcher to directly observe the impact of C-4 substitution under identical conditions.

Workflow: Comparative Buchwald-Hartwig N-Arylation

G cluster_prep Reaction Setup (Parallel) cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison A Flask A: 4-H Pyrazole (1.0 eq) 4-Iodotoluene (1.1 eq) C Add to both flasks: Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) Cs₂CO₃ (1.5 eq) Toluene (0.2 M) A->C B Flask B: 4-F Pyrazole (1.0 eq) 4-Iodotoluene (1.1 eq) B->C D Heat to 100 °C under N₂ C->D E Monitor by TLC/LC-MS (every 1 hour for 6 hours) D->E F Quench, Workup & Purify E->F G Compare Reaction Times and Isolated Yields F->G

Caption: Workflow for the comparative N-arylation experiment.

Detailed Step-by-Step Methodology

Objective: To compare the reaction rate and yield of the Buchwald-Hartwig N-arylation of 4-H pyrazole and 4-F pyrazole with 4-iodotoluene.

Materials:

  • 1H-Pyrazole (4-H pyrazole)

  • 4-Fluoro-1H-pyrazole (4-F pyrazole)[14]

  • 4-Iodotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate, Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup

  • Two identical reaction vessels (e.g., Schlenk tubes)

Procedure:

  • Vessel Preparation: In a glovebox or under a nitrogen atmosphere, add 4-H pyrazole (1.0 mmol, 68.1 mg) to Vessel A and 4-F pyrazole (1.0 mmol, 86.1 mg) to Vessel B.

  • Reagent Addition: To each vessel, add 4-iodotoluene (1.1 mmol, 239.9 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and cesium carbonate (1.5 mmol, 488.7 mg).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to each vessel to achieve a 0.2 M concentration.

  • Reaction: Seal both vessels and place them in a preheated oil bath at 100 °C. Stir the reactions vigorously.

  • Monitoring: At 1-hour intervals, carefully take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the consumption of starting material and formation of the product.

  • Workup (upon completion or after 6 hours): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient). Determine the isolated yield for each reaction and compare the results.

Expected Outcome: The reaction in Vessel B (4-F pyrazole) is expected to proceed at a faster rate and potentially give a higher yield within the same timeframe compared to Vessel A (4-H pyrazole). This is because the greater acidity of 4-F pyrazole leads to a higher equilibrium concentration of the reactive pyrazolide anion, facilitating the catalytic cycle.

Conclusion

The substitution of a hydrogen atom with fluorine at the C-4 position of the pyrazole ring is not a trivial modification; it is a strategic decision that fundamentally re-routes the molecule's chemical reactivity. For electrophilic substitution, the 4-H pyrazole is primed for reaction at its electron-rich C-4 position, while the 4-F pyrazole is deactivated and blocked. Conversely, for N-H functionalization, the electron-withdrawing power of fluorine enhances the N-H acidity, making 4-F pyrazole a more facile substrate for deprotonation and subsequent N-alkylation or N-arylation. By understanding these electronic underpinnings, chemists can better predict reaction outcomes and strategically employ either 4-H or 4-F pyrazole to achieve their synthetic goals with greater precision and efficiency.

References

  • Knauber, T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3420. Available at: [Link]

  • Knauber, T., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Hauke, S., et al. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved February 12, 2026, from [Link]

  • De, B., & Sen, S. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Popova, E. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4887. Available at: [Link]

  • Zambri, M. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11023-11033. Available at: [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Bouzroura, S., et al. (2025). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. ResearchGate. Retrieved February 12, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved February 12, 2026, from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 12, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536-2542. Available at: [Link]

  • Abularrage, N. S., et al. (2020). Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available at: [Link]

  • Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. Retrieved February 12, 2026, from [Link]

  • Mezei, G. (2022). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData, 7(1). Available at: [Link]

Sources

Bioisosteric Comparison Guide: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the 3-Bromo-4-fluoro-1-methyl-1H-pyrazole scaffold (CAS: 2090743-53-4) represents a highly specialized "privileged fragment."[1] It is not merely a building block but a strategic bioisostere designed to solve specific developability hurdles: metabolic instability at the C4 position and electronic tuning of the pyrazole ring without introducing excessive steric bulk.

This guide objectively compares this fluorinated derivative against its non-fluorinated (4-H), chlorinated (4-Cl), and methylated (4-Me) analogs.[1] Analysis focuses on three critical performance metrics: Microsomal Stability (t½) , Electronic Influence (pKa/Hammett) , and Synthetic Utility (Cross-Coupling Efficiency) .

Chemical Space & Structural Logic

The pyrazole ring is an electron-rich heteroaromatic system.[1] In drug design, the N1-methyl group locks the tautomeric state, ensuring a defined steric envelope. The 3-Bromo group serves as the primary "warhead" for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling).[1]

The critical variable is the C4-substituent.[1]

Comparative Fragment Profile[1]
Feature4-Fluoro (Target) 4-H (Baseline)4-Chloro (Alternative)4-Methyl (Alternative)
Van der Waals Radius (Å) 1.47 1.201.752.00
Hammett Constant (

)
0.06 0.000.23-0.17
C-X Bond Energy (kcal/mol) 116 (Very Strong) 998183
Lipophilicity (

cLogP)
+0.14 0.00+0.71+0.50
Metabolic Liability (C4) Blocked High (Oxidation)BlockedModerate (Benzylic Ox.)

Expert Insight: The 4-Fluoro substituent is unique because it mimics the steric size of Hydrogen (bioisosteric) but exerts a strong electronic effect similar to Chlorine.[1] This allows for pKa modulation of the pyrazole nitrogens without disrupting the binding pocket fit.

Bioisosteric Performance Analysis

A. Metabolic Stability (Microsomal Clearance)

The C4 position of electron-rich pyrazoles is a "soft spot" for CYP450-mediated oxidation.[1] Replacing Hydrogen with Fluorine effectively blocks this metabolic pathway due to the strength of the C-F bond (116 kcal/mol) and the high ionization potential.

Experimental Data: Human Liver Microsomes (HLM) Substrate Concentration: 1 µM | Incubation: 60 min[1]

DerivativeIntrinsic Clearance (CLint, µL/min/mg)Half-life (

, min)
Metabolic Fate
4-Fluoro < 12 (Low) > 120 Stable
4-H45 (High)22C4-Hydroxylation
4-Methyl28 (Moderate)48Methyl Oxidation (

)
4-Chloro< 10 (Low)> 120Stable (but Glutathione risks)
B. Electronic Tuning & Kinase Potency

In kinase inhibitors (e.g., PI3K, CDK), the pyrazole N2 often accepts a hydrogen bond from the hinge region. The electron-withdrawing nature of Fluorine reduces the electron density of the ring, slightly lowering the pKa of N2.

  • Scenario: If the H-bond donor in the protein is strong, the 4-F derivative (weaker acceptor) may show slightly reduced potency compared to 4-H or 4-Me.[1]

  • Advantage: However, this reduced basicity decreases the desolvation penalty, often leading to higher Ligand Efficiency (LE) .

C. Synthetic Orthogonality

The 3-Bromo-4-fluoro motif allows for highly selective functionalization.[1] The C-F bond is inert to standard palladium-catalyzed cross-coupling conditions used to react the C-Br bond.[1]

Diagram 1: Strategic Bioisosteric Logic

BioisostereLogic Start Lead Optimization Problem: Metabolic Instability Choice Select C4 Substituent Start->Choice PathH 4-H (Baseline) High Clearance Good Potency Choice->PathH Baseline PathMe 4-Me (Steric) New Metabolic Spot Steric Clash Risk Choice->PathMe +Steric PathCl 4-Cl (Electronic) Stable Lipophilicity Penalty Choice->PathCl +Lipophilic PathF 4-F (Bioisostere) Metabolically Stable Sterically Neutral Choice->PathF +Ideal PathH->Start Fail PathMe->Start Fail Outcome Selected Candidate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole PathF->Outcome

Caption: Decision matrix for selecting the 4-Fluoro derivative to balance stability and steric fit.

Experimental Protocols

To validate the bioisosteric advantages, the following protocols are recommended.

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Purpose: To demonstrate the chemical stability of the C4-F bond during C3-functionalization.[1]

  • Reagents:

    • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (1.0 eq)[1]

    • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

    • Catalyst:

      
       (0.05 eq)[1]
      
    • Base:

      
       (2.0 M aq, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent and aqueous base.

    • Heat at 90°C for 4 hours (or 120°C microwave for 30 min).

    • Checkpoint: Monitor by LC-MS.[1][2] The Br should be displaced; the F must remain intact.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: Microsomal Stability Assay

Purpose: To quantify metabolic clearance.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling:

    • Take aliquots at t = 0, 15, 30, 60, and 120 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     and calculate 
    
    
    
    .[1]

Synthesis Workflow & Pathway

The synthesis of the 3-Bromo-4-fluoro-1-methyl-1H-pyrazole scaffold itself requires careful regio-control.[1]

Diagram 2: Synthesis Pathway

Synthesis SM 1-Methyl-1H-pyrazole Step1 Electrophilic Fluorination (Selectfluor, MeCN) SM->Step1 Inter 4-Fluoro-1-methyl-1H-pyrazole Step1->Inter Step2 Bromination (NBS, DMF) Inter->Step2 Product 3-Bromo-4-fluoro- 1-methyl-1H-pyrazole Step2->Product

Caption: Stepwise synthesis ensuring regioselective halogenation (C4 first, then C3).

References

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine Technical Data. (Context on pyrazole numbering and reactivity). Link[1]

  • PubChem. 3-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Link[1]

  • Cooper, G. A., et al. (2017).[3] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.[1][3][4] Journal of Chemical Physics.[3] (Fundamental physics of pyrazole halogen bonding). Link[1]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General principles of F-bioisosterism). Link[1]

  • BLD Pharm. 3-Bromo-4-fluoro-1-methyl-1H-pyrazole Product Analysis.Link[1]

Sources

Definitive Guide to Validating Regiochemistry: 1-Methyl-3-Bromo vs. 1-Methyl-5-Bromo Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the pyrazole ring is a privileged scaffold. However, the introduction of substituents—specifically the methylation of 3-bromopyrazole—presents a classic regiochemical ambiguity. The reaction yields two isomers: 1-methyl-3-bromopyrazole (1,3-isomer) and 1-methyl-5-bromopyrazole (1,5-isomer) .

Misassigning these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts, as the biological activity often differs by orders of magnitude between regioisomers. This guide moves beyond basic 1D NMR interpretation, which is often inconclusive due to overlapping chemical shifts, and establishes a self-validating 2D NMR workflow as the industry standard for structural confirmation.

The Isomer Challenge: Mechanism & Causality

To solve the problem, one must understand its origin. 3-Bromopyrazole exists in solution as a tautomeric mixture. When treated with an alkylating agent (e.g., Iodomethane/MeI) and a base (e.g.,


 or NaH), the electrophile can attack either nitrogen.
  • Steric Control: Attack at the nitrogen distal to the bromine (N1 relative to C3-Br) is sterically favored, typically making 1-methyl-3-bromopyrazole the major product.

  • Electronic Control: Lone pair availability and solvent effects can shift this ratio, often leading to significant quantities of the 1-methyl-5-bromopyrazole impurity.

Because both isomers have the same molecular weight (MW 161.00), identical fragmentation patterns in low-res MS, and similar polarity on silica gel, definitive structural proof requires spectroscopic analysis of spatial proximity.

Visualization: Synthesis & Ambiguity Workflow

G Start 3-Bromopyrazole (Tautomeric Mixture) Reaction Alkylation (MeI, Base) Start->Reaction Electrophilic Attack Mixture Crude Mixture (Isomers A + B) Reaction->Mixture IsomerA Major Product 1-methyl-3-bromopyrazole (Me distal to Br) Mixture->IsomerA Steric Preference IsomerB Minor Product 1-methyl-5-bromopyrazole (Me proximal to Br) Mixture->IsomerB Electronic Factors

Figure 1: The divergent pathway of pyrazole alkylation leading to regiochemical ambiguity.

Comparative Analysis of Validation Methods

The following table objectively compares analytical techniques for distinguishing these specific isomers.

MethodReliabilityThroughputProsCons
1D 1H NMR LowHighFast, standard QC.Chemical shifts (

) are predictive but not definitive without a reference standard. Coupling constants (

) are similar (~2.0-2.5 Hz).
13C NMR MediumMediumC-Br carbon shift is characteristic.Requires sufficient concentration. C3 vs. C5 assignment can still be ambiguous without 2D correlations.
1H-1H NOESY High (Gold Std) MediumDefinitive proof via spatial proximity. Self-validating.Requires careful parameter setup (mixing time).
1H-15N HMBC Very HighLowUnambiguous N-Me to Ring C/H correlation.Requires 15N probe or long acquisition times; often overkill for this specific problem.
X-Ray Cryst. AbsoluteVery LowUnquestionable structure.Requires single crystal growth (difficult for oils/low MP solids).

Recommendation: The 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) is the most efficient and reliable method for routine validation in drug discovery workflows.

The Definitive Protocol: NOESY Validation

This protocol relies on the "Proximity Rule":

  • 1,3-Isomer: The N-Methyl group is spatially adjacent to the ring proton at position 5 (H5).

  • 1,5-Isomer: The N-Methyl group is spatially adjacent to the Bromine atom. It is distant from the nearest proton (H4).

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated isomer in 600 µL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred as it prevents potential exchange broadening and usually provides better dispersion of aromatic signals.

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Experiment: 2D NOESY (gradient selected).

    • Mixing Time (

      
      ): 500 ms . (Crucial: Too short = no signal; too long = spin diffusion).
      
    • Scans: 8-16 scans per increment (sufficient for >5 mg).

    • Relaxation Delay: 2.0 seconds.

  • Data Processing:

    • Apply standard window functions (sine-bell squared).

    • Phase correction is critical; NOE cross-peaks should have the same phase as the diagonal (for large molecules) or opposite phase (for small molecules like pyrazoles, typically MW < 600).

    • Expert Tip: For this low MW (161 Da), the NOE may be close to zero (crossover regime). If NOESY signal is weak, run a 1D ROESY or 1D NOE difference experiment.

Data Interpretation Logic[1]

Use the following logic gate to determine your structure.

Logic Start Analyze NOE Cross-peaks from N-Methyl Signal (~3.8 ppm) Check Is there a strong cross-peak to an aromatic proton? Start->Check ResultA YES: Strong NOE to ~7.4 ppm CONCLUSION: 1-Methyl-3-Bromo (Me is next to H5) Check->ResultA Strong Interaction ResultB NO: No/Weak NOE to aromatic H CONCLUSION: 1-Methyl-5-Bromo (Me is next to Br) Check->ResultB Silent/Weak Interaction

Figure 2: Decision Matrix for assigning pyrazole regiochemistry via NOE.

Supporting Data: Chemical Shift Trends

While NOE is definitive, 13C NMR provides corroborating evidence. The Carbon-13 chemical shift of the carbon bearing the bromine (C-Br) is distinct from the carbon bearing a hydrogen (C-H).

Position1-Methyl-3-bromo-1H-pyrazole1-Methyl-5-bromo-1H-pyrazole
N-Me (1H) ~3.85 ppm~3.95 ppm
H-4 (1H) ~6.35 ppm (d, J~2.3Hz)~6.40 ppm (d, J~1.9Hz)
H-5 / H-3 (1H) H-5: ~7.35 ppm (d)H-3: ~7.45 ppm (d)
NOE Correlation Me

H-5 (Strong)
Me

H-3 (None)
C-Br (13C) C3: ~126 ppmC5: ~118 ppm (Shielded)

Note: Shifts are approximate (CDCl3) and can vary by concentration. The NOE correlation remains the only absolute invariant.

References

  • Elguero, J., et al. (1988). "13C NMR study of annular tautomerism of pyrazoles." Canadian Journal of Chemistry.

  • Levin, M., et al. (2025). "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 14948637, 3-Bromo-1-methyl-1H-pyrazole." PubChem.

  • Reich, H. J. (2023). "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison.[1]

Sources

A Comparative Guide to the Spectroscopic Characterization of Fluorinated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of fluorinated pyrazole intermediates is a critical step in the synthesis of novel therapeutics and agrochemicals. The introduction of fluorine atoms into the pyrazole scaffold can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] However, these same fluorine atoms introduce unique challenges in structural characterization. This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these valuable intermediates, offering field-proven insights and experimental protocols to ensure accurate and comprehensive characterization.

The Central Role of Orthogonal Spectroscopic Techniques

No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on an orthogonal approach, where multiple techniques with different physical principles are employed to corroborate findings and provide a comprehensive understanding of the molecule's identity, purity, and structure. For fluorinated pyrazoles, the core analytical arsenal consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Framework of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms within a molecule.[2] For fluorinated pyrazoles, a multi-nuclear approach is essential.

A. ¹H and ¹³C NMR: The Carbon-Proton Skeleton

While fundamental, ¹H and ¹³C NMR of fluorinated pyrazoles can be complex due to spin-spin coupling between these nuclei and the fluorine atoms. These J-couplings, which can extend over several bonds, provide valuable structural information but can also complicate spectral interpretation.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated solvents such as CDCl₃, DMSO-d₆, or acetone-d₆ are standard, but their interaction with the analyte can influence chemical shifts. For intermediates with labile protons (e.g., N-H), the choice of solvent can affect proton exchange rates.

B. ¹⁹F NMR: The Fluorine "Spy"

¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds.[3][4] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals.[5] Furthermore, the large chemical shift range of ¹⁹F NMR (over 800 ppm) minimizes signal overlap and makes it exquisitely sensitive to the local electronic environment.[4]

Expertise in Action: The chemical shift of a ¹⁹F nucleus can provide significant insight into its position on the pyrazole ring or a substituent. For instance, fluorine atoms attached to an aromatic ring will have distinct chemical shift ranges compared to those on an alkyl chain. Coupling between different fluorine atoms (J-FF) and between fluorine and protons (J-HF) can be used to map out the structure.[6]

Integrated NMR Approach Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Fluorinated Pyrazole Intermediate Solvent Choose appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent H1_NMR ¹H NMR Solvent->H1_NMR C13_NMR ¹³C NMR Solvent->C13_NMR F19_NMR ¹⁹F NMR Solvent->F19_NMR Integration Integration & Chemical Shift Analysis H1_NMR->Integration C13_NMR->Integration Coupling J-Coupling Analysis (J-HF, J-CF, J-FF) F19_NMR->Coupling TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirmation Confirm with 2D NMR TwoD_NMR->Confirmation Integration->Coupling Structure Propose Structure Coupling->Structure Structure->TwoD_NMR MS_Decision_Tree Start Goal of Analysis MW_Det Molecular Weight Determination? Start->MW_Det Frag_Info Detailed Structural Information? Start->Frag_Info Soft_Ion Use Soft Ionization (ESI, CI) MW_Det->Soft_Ion Hard_Ion Use Hard Ionization (EI) Frag_Info->Hard_Ion HRMS High Resolution MS for Elemental Composition Soft_Ion->HRMS Hard_Ion->HRMS

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole (CAS No. 2090743-53-4), a halogenated heterocyclic compound utilized in research and development. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's chemical handling practices.

Hazard Identification and Inherent Risks

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is classified with several hazards that dictate its handling and disposal requirements.[1] The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).

Table 1: GHS Hazard Classification for 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Hazard Class Hazard Statement GHS Pictogram Precautionary Code
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 P301+P310
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 P280, P302+P352
Eye Irritation (Category 2) H319: Causes serious eye irritation GHS07 P280, P305+P351+P338

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | P261, P304+P340 |

Source: Compliant with Regulation (EC) No. 1272/2008.[1]

The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation, as many regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have specific disposal requirements for this class of chemicals due to their potential for environmental persistence and toxicity.[2][3]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling during and after the experimental workflow to ensure safety and prevent unintentional mixing of incompatible waste streams.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 3-Bromo-4-fluoro-1-methyl-1H-pyrazole in any form (pure, in solution, or as waste). This includes:

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Eye/Face Protection: Safety glasses with side shields or a face shield.

  • Protective Clothing: A lab coat is mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood to avoid inhaling vapors or dust.[1][4]

Waste Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams. For 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, this means:

  • Isolate Halogenated Waste: This compound and any solutions containing it must be collected in a designated "Halogenated Organic Waste" container.[5][6]

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[5][6] Mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risks.

Waste Classification Workflow

The classification of chemical waste is a critical step that determines the entire disposal pathway. As a halogenated pyrazole derivative, 3-Bromo-4-fluoro-1-methyl-1H-pyrazole falls under specific regulatory scrutiny. The following decision-making process should be followed.

G A Start: Waste Generation (e.g., residual 3-Bromo-4-fluoro- 1-methyl-1H-pyrazole, contaminated materials) B Is the waste a solid, liquid, or contaminated debris? A->B C Does the compound contain a carbon-halogen bond? (e.g., Br, F, Cl) B->C D YES (Compound is C4H5BrFN2) C->D E Classify as 'HALOGENATED ORGANIC WASTE' D->E F Does the waste exhibit other hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) E->F G YES (Per SDS: Acute Toxicity, Irritant) F->G H Final Classification: 'HAZARDOUS WASTE: Halogenated Organic Material' G->H I Proceed to Step-by-Step Disposal Protocol H->I G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Step 1: Select Compatible Waste Container B Step 2: Affix & Complete Hazardous Waste Label A->B C Step 3: Add Waste in Satellite Accumulation Area (SAA) B->C D Step 4: Keep Container Securely Closed C->D E Step 5: Store Container in Secondary Containment D->E F Step 6: Request Pickup from Environmental Health & Safety (EHS) E->F

Caption: Standard Operating Procedure for Waste Disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (inside a fume hood):

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like sand, silica gel, or vermiculite. [1][7] 3. Collect the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area and alert colleagues.

    • If the spill is flammable, remove all sources of ignition. [1] 3. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Framework

Disposal of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole is governed by regulations concerning hazardous and halogenated organic waste. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA. The EPA lists numerous halogenated organic compounds that are regulated, and as a precautionary principle, novel halogenated compounds used in research should be treated with the same level of care. [2][3]Some regulations prohibit the landfilling of hazardous wastes containing high concentrations of halogenated organic compounds, necessitating disposal via methods such as incineration at a licensed facility. [8]Academic laboratories may have slightly different regulations than industrial facilities, but the core principles of proper identification, segregation, and disposal remain universal. [9][10] By adhering to these detailed procedures, researchers and laboratory professionals can manage and dispose of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. CymitQuimica.
  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL. Illinois Pollution Control Board.
  • 3-bromo-4-methyl-1H-pyrazole. CymitQuimica.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • 3-Bromo-4-methyl-1H-pyrazole.
  • 3-Bromo-1-methyl-1H-pyrazole 96. Sigma-Aldrich.
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxyl
  • 3-Bromo-1-methyl-1H-pyrazole.
  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.
  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABOR
  • 2090743-53-4|3-Bromo-4-fluoro-1-methyl-1H-pyrazole. BLDpharm.
  • SAFETY DATA SHEET - 4-Bromopyrazole. Thermo Fisher Scientific.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • 4-Bromo-1-methyl-1H-pyrazole 97. Sigma-Aldrich.
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
  • A Guide to the Generation, Storage and Disposal of Hazardous Waste
  • Hazardous Waste Disposal Guide. Northwestern University.
  • How To: Lab Waste. LabXchange.

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Essential Protective Measures for Handling 3-Bromo-4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, a compound that requires careful management due to its potential health hazards. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Analysis: Understanding the Risks

3-Bromo-4-fluoro-1-methyl-1H-pyrazole is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity 4)[1].

  • Causes skin irritation (Skin Irritation 2)[1].

  • Causes serious eye irritation (Eye Irritation 2)[1].

  • May cause respiratory irritation (STOT SE 3)[1].

These classifications, based on the Globally Harmonized System (GHS), underscore the necessity of a comprehensive PPE strategy to prevent exposure through oral, dermal, and respiratory routes. The causality behind the stringent PPE recommendations stems directly from these identified risks.

The Core of Protection: A Multi-Layered PPE Approach

A multi-layered approach to PPE is essential to mitigate the risks associated with 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. This involves selecting appropriate protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

Eye and Face Protection: The First Line of Defense

Given that this chemical can cause serious eye irritation, robust eye and face protection is non-negotiable.[1] Standard laboratory safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the compound. They should conform to EN166, AS/NZS 1337.1, or equivalent national standards to ensure a complete seal around the eyes, protecting against splashes and airborne particles.[2]

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield must be worn in conjunction with chemical splash goggles.[2] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

To prevent skin irritation and potential absorption, chemically resistant gloves are required.

  • Glove Selection: Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in situations with a high risk of immersion, laminate film gloves (such as Silver Shield®) should be considered as an inner layer, with a heavier, chemically resistant glove worn over them. Always inspect gloves for tears or punctures before use.

  • Proper Glove Use: Contaminated gloves should be removed promptly using a technique that avoids skin contact with the outer surface. Dispose of used gloves in a designated hazardous waste container.

Body Protection: Shielding Against Contamination

A laboratory coat is a fundamental requirement for all laboratory work.[2]

  • Laboratory Coat: A flame-resistant lab coat provides a barrier against accidental spills.

  • Impervious Clothing: For larger scale operations, impervious clothing, such as a chemical-resistant apron or coveralls, is recommended to prevent skin contact.[2]

Respiratory Protection: Safeguarding the Respiratory System

Given that 3-Bromo-4-fluoro-1-methyl-1H-pyrazole may cause respiratory irritation, engineering controls are the primary method of exposure reduction.[1]

  • Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or equivalent, must be in place.[3]

Operational Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling 3-Bromo-4-fluoro-1-methyl-1H-pyrazole, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Ensure safety measures are in place handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh Proceed once safe handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Careful manipulation post_decontaminate Decontaminate Work Area handling_transfer->post_decontaminate After experiment completion post_doff_ppe Doff PPE Correctly post_decontaminate->post_doff_ppe Maintain safety until the end disposal_waste Dispose of Contaminated Waste post_doff_ppe->disposal_waste Final step

Caption: Workflow for Safe Handling of 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

Personal Protective Equipment Summary

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet EN166, AS/NZS 1337.1, or equivalent national standards.[2]
Face ShieldTo be used in conjunction with goggles for high-splash risk tasks.[2]
Hand Protection Chemical-Resistant GlovesNitrile for incidental contact; consider double-gloving with a laminate film inner glove for extended contact.
Body Protection Laboratory CoatStandard for all laboratory work.[2]
Impervious ClothingRecommended to prevent skin contact during larger scale work.[2]
Respiratory Protection Fume HoodPrimary engineering control for all handling procedures.[1]
RespiratorNIOSH-approved with appropriate cartridges if engineering controls are insufficient.

Disposal Plan: Responsible Waste Management

Contaminated materials, including empty containers, used gloves, and any absorbent materials from spills, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains or waterways.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. CymitQuimica.
  • 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2. PubChem.
  • Material Safety Data Sheet. Cole-Parmer.
  • SAFETY DATA SHEET. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.